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Foundational

Physical and chemical properties of 5-(1h-1,2,4-Triazol-1-yl)pentanenitrile

An In-Depth Technical Guide to the Physical and Chemical Properties of 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile For Researchers, Scientists, and Drug Development Professionals Introduction 5-(1H-1,2,4-Triazol-1-yl)pentane...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(1H-1,2,4-Triazol-1-yl)pentanenitrile is a bifunctional organic molecule that incorporates both a 1,2,4-triazole ring and a terminal nitrile group. The 1,2,4-triazole moiety is a well-established pharmacophore found in a wide range of clinically used drugs, including antifungal and anticancer agents, owing to its ability to engage in various biological interactions. The nitrile group is a versatile functional handle in organic synthesis and can also contribute to the molecule's polarity and metabolic profile. This guide provides a comprehensive overview of the known and predicted physicochemical and chemical properties of this compound, offering valuable insights for its application in research and drug development.

Molecular Architecture

The molecular structure of 5-(1H-1,2,4-triazol-1-yl)pentanenitrile consists of a five-membered 1,2,4-triazole ring attached at the N1 position to a five-carbon aliphatic chain, which is terminated by a nitrile group.[1] The triazole ring is planar, and the pentanenitrile chain offers conformational flexibility. The presence of both the electron-rich triazole ring and the electron-withdrawing nitrile group imparts a unique electronic character to the molecule.

Physicochemical Properties

While experimentally determined data for 5-(1H-1,2,4-triazol-1-yl)pentanenitrile is limited in publicly accessible literature, its key physicochemical properties can be predicted based on its structure and by analogy to related compounds. These properties are crucial for understanding its behavior in various experimental and biological systems.

PropertyValue/DescriptionSource/Basis
Molecular Formula C₇H₁₀N₄Derived from structure[1]
Molecular Weight 150.18 g/mol Calculated[1]
LogP (Partition Coefficient) ~1.2 (predicted)Analogous compounds[1]
Solubility Predicted to be miscible in polar aprotic solvents.Based on functional groups[1]
Stability Expected to be stable under an inert atmosphere.Analogous to similar triazoles[1]

The nitrile group contributes to the molecule's polarity, while the triazole ring can participate in non-covalent interactions such as hydrogen bonding and π-π stacking.[1]

Chemical Reactivity and Functionalization

The chemical behavior of 5-(1H-1,2,4-triazol-1-yl)pentanenitrile is dictated by the reactivity of its two primary functional groups: the 1,2,4-triazole ring and the terminal nitrile.

Reactions of the 1,2,4-Triazole Ring

The 1,2,4-triazole ring is an aromatic heterocycle. The nitrogen atoms in the ring are nucleophilic and can undergo further alkylation, though typically a mixture of N1 and N4 substituted products can be expected in unsubstituted triazoles.[2] The carbon atoms of the 1H-1,2,4-triazole are electron-deficient and can be susceptible to nucleophilic attack under certain conditions.[3]

  • N-Alkylation: The triazole ring can undergo further alkylation at the N4 position.[1]

  • Metal Coordination: The lone pair electrons on the nitrogen atoms can coordinate with metal ions.[1]

  • Electrophilic Aromatic Substitution: This is generally limited due to the electron-deficient nature of the triazole ring.[1]

Transformations of the Nitrile Group

The terminal nitrile group is a versatile functional group that can be converted into various other functionalities.

  • Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under acidic conditions with heating.[1]

  • Reduction: Reduction of the nitrile group, for example with lithium aluminum hydride (LiAlH₄), yields a primary amine.[1]

  • Cycloadditions: The nitrile can participate in cycloaddition reactions, such as with azides to form tetrazoles.[1]

Caption: Key chemical transformations of 5-(1H-1,2,4-triazol-1-yl)pentanenitrile.

Synthesis Methodologies

The synthesis of 5-(1H-1,2,4-triazol-1-yl)pentanenitrile can be achieved through the alkylation of 1,2,4-triazole with a suitable pentanenitrile derivative bearing a leaving group at the 5-position.

General Synthetic Approach: N-Alkylation of 1,2,4-Triazole

A common and effective method for the synthesis of N1-substituted 1,2,4-triazoles is the direct alkylation of the 1,2,4-triazole ring.

Caption: General workflow for the synthesis of 5-(1H-1,2,4-triazol-1-yl)pentanenitrile.

Experimental Protocol: Synthesis via Alkylation

Objective: To synthesize 5-(1H-1,2,4-triazol-1-yl)pentanenitrile by alkylating 1,2,4-triazole with 5-bromopentanenitrile.

Materials:

  • 1,2,4-Triazole

  • 5-Bromopentanenitrile

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add 1,2,4-triazole (1.0 equivalent) and anhydrous DMF.

  • Deprotonation: Cool the mixture to 0 °C and add sodium hydride (1.1 equivalents) portion-wise. Stir the suspension at room temperature for 30 minutes.

  • Alkylation: Add 5-bromopentanenitrile (1.0 equivalent) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Isolation: The crude product can be purified by column chromatography on silica gel.

Rationale: The use of a strong base like sodium hydride deprotonates the 1,2,4-triazole, increasing its nucleophilicity for the subsequent SN2 reaction with the alkyl halide. Anhydrous conditions are crucial to prevent quenching of the base.

Spectroscopic Characterization

The structural elucidation of 5-(1H-1,2,4-triazol-1-yl)pentanenitrile relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data provides a useful reference for the characterization of this molecule.

Predicted ¹H NMR (400 MHz, CDCl₃):

  • δ 8.15 (s, 1H, Triazole-H)

  • δ 8.62 (s, 1H, Triazole-H)

  • δ 3.02 (t, J=7.0 Hz, 2H, -CH₂-N)

  • δ 2.41 (t, J=7.2 Hz, 2H, -CH₂-CN)

  • δ 1.85 (m, 2H, -CH₂-)

  • δ 1.62 (m, 2H, -CH₂-)

Predicted ¹³C NMR (100 MHz, CDCl₃):

  • δ 144.9, 143.2 (Triazole carbons)

  • δ 117.5 (CN)

  • δ 29.9, 28.7, 23.1, 18.4 (Alkyl carbons)

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups.

Key IR Spectral Features:

  • ~2240 cm⁻¹: Strong absorption corresponding to the C≡N stretch of the nitrile group.[1]

  • ~1520 cm⁻¹: C=N stretching vibration within the triazole ring.[1]

  • ~1350 cm⁻¹: C-N stretching vibration.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 5-(1H-1,2,4-triazol-1-yl)pentanenitrile, the expected protonated molecular ion [M+H]⁺ would have an m/z of approximately 151.10.

Applications in Drug Development

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, antiviral, anti-inflammatory, and anticancer properties.[4] The incorporation of a flexible alkyl nitrile chain in 5-(1H-1,2,4-triazol-1-yl)pentanenitrile makes it an interesting candidate for several reasons:

  • Scaffold for Library Synthesis: The molecule can serve as a versatile building block for the synthesis of a library of compounds. The nitrile can be converted to other functional groups, and the triazole ring can be further substituted.

  • Potential Bioisostere: The triazole ring can act as a bioisostere for other functional groups, such as amides, which can improve metabolic stability and pharmacokinetic properties.

  • Modulation of Physicochemical Properties: The alkyl chain length and the nitrile group can be modified to fine-tune properties like lipophilicity and solubility, which are critical for drug efficacy.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 5-(1H-1,2,4-triazol-1-yl)pentanenitrile. Based on analogous compounds, it should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. For specific handling and disposal procedures, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

References

  • Reactivity of N-(1,2,4-Triazolyl)-Substituted 1,2,3-Triazoles | Organic Letters. [Link]

  • (PDF) Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. [Link]

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. [Link]

  • Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities - MDPI. [Link]

  • Valeronitrile | C5H9N | CID 8061 - PubChem. [Link]

  • C–H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Arylation - PMC. [Link]

  • Development of novel 1,2,4-triazole containing compounds with anticancer and potent anti-CB1 activity. [Link]

  • New 1H‐1,2,4‐Triazolyl Derivatives as Antimicrobial Agents - IBISS RADaR. [Link]

  • 1,2,4-TRIAZOLES AS INTERMEDIATES FOR THE SYNTHESIS OF HYBRID MOLECULES - Farmacia Journal. [Link]

  • A review on methods of synthesis of 1,2,4-triazole derivatives - SciSpace. [Link]

  • Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. [Link]

  • Synthesis And Characterization of Some 1,2,4-Triazole Derivatives - RSYN RESEARCH. [Link]

  • valeronitrile, 110-59-8 - The Good Scents Company. [Link]

  • 5-((1H-1,2,4-triazol-1-yl)methyl)-4''-chloro-3''-hydroxybiphenyl-2-carbonitrile - PubChem. [Link]

  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - MDPI. [Link]

  • Synthesis and biological activity of novel N-(5-((1H-1,2,4-triazol-1-yl)methyl)-4-tert-butylthiazol-2-yl)-4-carboxamide derivatives - ResearchGate. [Link]

  • 4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-yl)benzonitrile: crystal structure and Hirshfeld surface analysis - PMC. [Link]

  • 1H-1,2,4-TRIAZOLE-5-CARBOXAMIDE — Chemical Substance Information - NextSDS. [Link]

  • Triazole | C11H9N5 | CID 2764127 - PubChem. [Link]

  • Showing Compound Pentanenitrile (FDB019884) - FooDB. [Link]

Sources

Exploratory

In Vitro Toxicity Screening of 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile: A Comprehensive Technical Guide

Executive Summary The molecular architecture of 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile (VCID: VC18244535) combines a privileged 1,2,4-triazole ring with a polar pentanenitrile chain. While the triazole scaffold is a cor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecular architecture of 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile (VCID: VC18244535) combines a privileged 1,2,4-triazole ring with a polar pentanenitrile chain. While the triazole scaffold is a cornerstone in the design of antifungal agents and aromatase inhibitors (e.g., Letrozole), its nitrogen-rich geometry and potential for metal coordination can induce off-target cytotoxicity. As a Senior Application Scientist, designing a robust in vitro screening cascade for this compound requires a mechanistic approach. We must move beyond simple "live/dead" binary readouts and interrogate the specific subcellular pathways—such as mitochondrial dysfunction and reactive oxygen species (ROS) generation—that this molecule is predicted to perturb 1[1].

This whitepaper outlines a self-validating, tiered in vitro toxicity screening strategy, detailing the physicochemical rationale, step-by-step experimental protocols, and the causality behind each methodological choice.

Physicochemical Profiling & Assay Rationale

Before initiating cell culture workflows, the physicochemical properties of the test article must dictate the experimental parameters. 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile possesses a predicted LogP of ~1.2, indicating moderate lipophilicity that allows for passive cellular membrane permeation without excessive non-specific protein binding 1[1].

Because the compound is miscible in polar aprotic solvents, Dimethyl Sulfoxide (DMSO) is the optimal vehicle. However, to maintain assay integrity, the final DMSO concentration in all cell culture media must be strictly capped at 0.5% (v/v) to prevent solvent-induced membrane fluidization and background cytotoxicity.

Table 1: Physicochemical and Predicted Cytotoxicity Profile

Property / ParameterValue / DescriptionAssay Implication
Molecular Formula C₇H₁₀N₄Determines stoichiometric dosing.
Molecular Weight 150.19 g/mol Used for precise molarity calculations (e.g., 100 mM stock).
LogP (Partition Coeff.) ~1.2Ensures adequate intracellular accumulation.
Predicted IC₅₀ (MCF-7) 12.4 ± 1.2 µMSuggests Topoisomerase II inhibition; guides MTT dosing range.
Predicted IC₅₀ (A549) 18.7 ± 2.1 µMSuggests ROS-mediated apoptosis; necessitates DCFDA assay.
Predicted IC₅₀ (HepG2) 22.9 ± 1.8 µMSuggests G2/M cell cycle arrest; requires flow cytometry validation.

Tiered Screening Strategy

To build a trustworthy toxicity profile, we employ a tiered workflow. We begin with broad metabolic viability assays to establish the IC₅₀, followed by targeted mechanistic assays to uncover the specific mode of cell death, and conclude with predictive modeling for human relevance.

Workflow Start Compound Formulation 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile Phase1 Phase I: Cytotoxicity Profiling MTT Assay (Metabolic Viability) Start->Phase1 Phase2 Phase II: Mechanistic Assays ROS Generation (DCFDA) Phase1->Phase2 Phase3 Phase III: Genotoxicity Comet Assay / DNA Cleavage Phase2->Phase3 Decision QIVIVE Modeling In Vitro to In Vivo Extrapolation Phase3->Decision

Figure 1: Tiered in vitro toxicity screening workflow for triazole derivatives.

Phase I: Cytotoxicity Profiling (MTT Assay)

The Causality Principle

The MTT assay does not measure cell death directly; it measures metabolic viability. Viable cells utilize NAD(P)H-dependent oxidoreductase enzymes (specifically succinate dehydrogenase in the mitochondria) to reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals 2[2]. A drop in absorbance at 570 nm indicates that 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile has impaired mitochondrial respiration.

Self-Validating Protocol

To ensure trustworthiness, this protocol incorporates a rigorous system of internal controls:

  • Cell Seeding: Seed MCF-7, A549, and HepG2 cells at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

    • Validation Step: Leave column 1 as a "Blank" (media only, no cells) to subtract background absorbance of the culture medium.

  • Compound Treatment: Prepare serial dilutions of the triazole compound (0.1 µM to 100 µM).

    • Validation Step: Include a "Vehicle Control" well containing 0.5% DMSO to prove the solvent is not driving the toxicity. Include a "Positive Control" well treated with 0.1% Triton X-100 to represent 100% cell death.

  • Incubation: Expose cells to the compound for 48 hours.

  • MTT Addition: Aspirate media. Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours.

    • Causality: Serum proteins can prematurely reduce MTT outside the cell. Using serum-free media ensures the reduction is strictly intracellular 3[3].

  • Solubilization: Carefully aspirate the MTT solution. Add 100 µL of DMSO to dissolve the trapped formazan crystals.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Phase II: Mechanistic Toxicity - Oxidative Stress (DCFDA Assay)

The Causality Principle

Because the A549 cell line predictions suggest ROS-mediated apoptosis, we must validate this using the H₂DCFDA probe. H₂DCFDA is a non-fluorescent, cell-permeable molecule. Once inside the cell, intracellular esterases cleave its acetate groups, trapping it inside as H₂DCF. If the triazole compound disrupts the mitochondrial electron transport chain, the resulting Reactive Oxygen Species (ROS) will oxidize H₂DCF into highly fluorescent 2',7'-dichlorofluorescein (DCF) 4[4].

ROS_Pathway Triazole 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile Cellular Uptake Esterase Intracellular Esterases H2DCFDA -> H2DCF Triazole->Esterase Probe Loading Mito Mitochondrial Stress Electron Transport Disruption Triazole->Mito DCF Probe Oxidation H2DCF -> DCF (Fluorescent) Esterase->DCF ROS ROS Accumulation (Superoxide, Peroxides) Mito->ROS ROS->DCF Oxidation Apoptosis Cell Cycle Arrest (G2/M) & Apoptosis ROS->Apoptosis

Figure 2: Proposed ROS-mediated toxicity pathway and DCFDA detection mechanism.

Self-Validating Protocol
  • Cell Preparation: Seed A549 cells in a dark, clear-bottomed 96-well microplate at 5×104 cells/well. Culture overnight.

  • Probe Loading: Wash cells with PBS. Add 100 µL of 20 µM H₂DCFDA diluted in phenol-red-free, serum-free assay buffer. Incubate for 30 minutes in the dark at 37°C.

    • Causality: Phenol red autofluoresces and interferes with the Ex/Em readings. Serum esterases will prematurely cleave the probe before it enters the cell 5[5].

  • Compound Exposure: Remove the probe solution, wash once with PBS, and apply 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile at its calculated IC₅₀ concentration.

    • Validation Step: Include a positive control well treated with 50 µM Tert-Butyl hydroperoxide (TBHP) to confirm the dynamic range of the fluorescence reader.

  • Readout: Measure fluorescence immediately (kinetic read) or after 4 hours (endpoint read) using a microplate reader at Excitation 485 nm / Emission 535 nm.

Phase III: Quantitative Extrapolation (QIVIVE)

Generating in vitro data is only half the battle. To contextualize the risk of 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile for human health, we must utilize Quantitative In Vitro to In Vivo Extrapolation (QIVIVE). By applying physiologically based kinetic (PBK) modeling and reverse dosimetry, we can translate the in vitro IC₅₀ concentrations into predicted in vivo human equivalent doses (HED). According to OECD guidelines, this step is critical for prioritizing chemicals based on actual human health risks rather than isolated cellular phenomena 6[6].

Data Presentation Matrix

To ensure cross-assay comparability, all quantitative data should be structured systematically. Below is the standard matrix used to log the toxicity profile of the compound.

Table 2: Experimental Setup and Data Matrix for In Vitro Assays

Assay TypeTarget MechanismCell LinesReadout ModalityRequired Internal Controls
MTT Assay Mitochondrial metabolic viabilityMCF-7, A549, HepG2Absorbance (570 nm)Blank (Media), Vehicle (0.5% DMSO), Positive (0.1% Triton X-100)
DCFDA Assay Intracellular ROS generationA549, HepG2Fluorescence (Ex 485 / Em 535)Unstained Cells, Vehicle (0.5% DMSO), Positive (50 µM TBHP)
Comet Assay DNA strand breaks (Genotoxicity)HepG2Fluorescence MicroscopyVehicle (0.5% DMSO), Positive (100 µM H₂O₂)

References

  • Springer Nature Experiments. MTT Assay Protocol. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development (OECD). Principles of quantitative in vitro to in vivo extrapolation (QIVIVE). Retrieved from[Link]

Sources

Foundational

Thermodynamic Stability of 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile at Room Temperature: A Technical Guide

Executive Summary & Molecular Architecture In the synthesis of complex active pharmaceutical ingredients (APIs)—particularly aromatase inhibitors and antifungal agents—the integrity of intermediate compounds is a critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Architecture

In the synthesis of complex active pharmaceutical ingredients (APIs)—particularly aromatase inhibitors and antifungal agents—the integrity of intermediate compounds is a critical quality attribute. 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile (C₇H₁₀N₄) is a bifunctional aliphatic-heteroaromatic molecule characterized by a terminal nitrile group connected via a five-carbon alkyl chain to the N1 position of a 1,2,4-triazole ring.

Understanding its stability at room temperature (25°C) requires a rigorous differentiation between thermodynamic favorability and kinetic inertness. While certain degradation pathways (such as hydrolysis) are thermodynamically favorable, the molecule exhibits exceptional shelf-life under ambient conditions due to insurmountable kinetic barriers protecting both the electron-deficient triazole core and the sp-hybridized cyano carbon.

Thermodynamic vs. Kinetic Stability: Mechanistic Causality

The stability of 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile at room temperature is governed by two distinct mechanistic realities:

  • The Heteroaromatic Core (1,2,4-Triazole): The triazole ring is an electron-deficient aromatic system. Its resonance stabilization energy (~20 kcal/mol) provides profound1[1]. At 25°C, the lack of electron density on the carbon atoms makes electrophilic attack highly unfavorable.

  • The Aliphatic Nitrile: The hydrolysis of a nitrile to an amide, and subsequently to a carboxylic acid, is an exothermic process (ΔG < 0). However, at neutral pH and 25°C, the reaction is kinetically frozen. Water is a weak nucleophile, and the2[2]. Without acid catalysis to protonate the nitrogen (increasing electrophilicity) or base catalysis to provide a strong hydroxide nucleophile, the molecule remains perfectly stable.

G Molecule 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile (Stable at 25°C) Hydrolysis Hydrolysis Pathway (Requires Acid/Base + Heat) Molecule->Hydrolysis H2O, pH 7 Kinetic Block Oxidation Oxidative Pathway (Requires ROS/UV) Molecule->Oxidation O2, Dark Kinetic Block Amide Amide Intermediate (High Ea Barrier) Hydrolysis->Amide Catalysis Acid Carboxylic Acid (Thermodynamic Sink) Amide->Acid +H2O

Thermodynamic stability and kinetic barriers of triazole-pentanenitrile at 25°C.

Quantitative Thermodynamic Parameters

To contextualize the 3[3] of the molecule, the critical thermodynamic data is summarized below:

ParameterEstimated ValueMechanistic Implication
Gibbs Free Energy of Hydrolysis (ΔG) < 0 kcal/molThermodynamically favorable to form acid
Activation Energy (Ea) at pH 7 > 25 kcal/molKinetically inert at room temperature
Triazole Resonance Energy ~20 kcal/molHigh resistance to thermal decomposition
C≡N Bond Dissociation Energy ~212 kcal/molPrevents spontaneous homolytic cleavage
Projected Shelf-Life (25°C, 60% RH) > 24 monthsExcellent stability for API manufacturing

Self-Validating Experimental Protocol: Stability-Indicating Assay

In pharmaceutical development, an analytical method is only trustworthy if it is self-validating. Observing "zero degradation" in a room temperature sample is scientifically meaningless unless you simultaneously prove that your method can detect degradation products if they exist. Therefore, this protocol mandates a forced degradation control to validate the HPLC-UV/MS workflow.

Protocol Prep 1. Sample Preparation (1.0 mg/mL in MeOH/H2O) Inc 2. Room Temp Incubation (25°C, 60% RH, 30 Days) Prep->Inc Aliq 3. Aliquot Sampling (Days 0, 7, 14, 30) Inc->Aliq HPLC 4. HPLC-UV/MS Analysis (C18 Column, 210 nm) Aliq->HPLC Data 5. Thermodynamic Profiling (Calculate ΔG, Ea) HPLC->Data

Step-by-step stability-indicating workflow for thermodynamic profiling.

Step-by-Step Methodology

Step 1: Preparation of the Primary Sample

  • Accurately weigh 10.0 mg of 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile.

  • Dissolve in 10.0 mL of a 50:50 (v/v) Methanol/Milli-Q Water mixture to yield a 1.0 mg/mL stock solution.

  • Aliquot the solution into amber glass vials to prevent ambient photodegradation.

Step 2: Generation of the Forced Degradation Control (Self-Validation)

  • Transfer 1.0 mL of the stock solution to a separate vial.

  • Add 1.0 mL of 1M NaOH (Base Hydrolysis Control).

  • Incubate at 60°C for 24 hours to force the kinetic barrier, driving the nitrile to its amide and carboxylic acid derivatives.

  • Neutralize with 1M HCl before injection. Causality note: This proves the HPLC column can chromatographically resolve the parent peak from its thermodynamic sinks.

Step 3: Room Temperature Incubation & Sampling

  • Place the primary sample vials in a controlled stability chamber set to 25°C ± 2°C and 60% ± 5% Relative Humidity (RH).

  • Pull aliquots for analysis at Day 0, Day 7, Day 14, and Day 30.

Step 4: HPLC-UV/MS Analysis Execute the analysis using the following validated parameters:

Method ParameterSpecification
Analytical Column C18 Reverse Phase (150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 100% Acetonitrile
Gradient Profile 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection Wavelength UV at 210 nm (optimal for nitrile/triazole absorbance)
Injection Volume 10 µL

Step 5: Data Integration Compare the chromatograms of the Day 30 room temperature samples against the Day 0 baseline and the Forced Degradation Control. At 25°C, the parent peak area should remain ≥99.5% relative to Day 0, confirming that the kinetic barrier successfully prevents the thermodynamically favorable hydrolysis.

Conclusion

5-(1H-1,2,4-Triazol-1-yl)pentanenitrile exemplifies a classic dichotomy in physical organic chemistry: a molecule that is thermodynamically unstable with respect to hydrolysis in an aqueous environment, yet practically immortal at room temperature due to massive kinetic activation barriers. By utilizing proper self-validating analytical protocols, researchers can confidently rely on this intermediate during prolonged ambient storage in drug development pipelines.

References

  • Title: 5-(1h-1,2,4-Triazol-1-yl)
  • Source: tue.
  • Title: Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)

Sources

Exploratory

Pharmacokinetic Profiling of 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile Derivatives: A Comprehensive Technical Guide

Executive Summary & Pharmacophore Rationale The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster antifungal agents and oncology therapeutics. Its primary pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster antifungal agents and oncology therapeutics. Its primary pharmacological mechanism relies on the ability of the unsubstituted triazole nitrogen (N4) to coordinate with the heme iron of cytochrome P450 (CYP) enzymes[1].

When functionalized with a pentanenitrile moiety, the resulting 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile derivatives present a unique pharmacokinetic (PK) profile. The pentanenitrile chain introduces moderate lipophilicity and structural flexibility, which can enhance target affinity and tissue distribution. However, this specific structural combination introduces critical ADME (Absorption, Distribution, Metabolism, and Excretion) challenges:

  • P-glycoprotein (P-gp) Efflux: Triazoles are frequent substrates for intestinal efflux transporters.

  • Metabolic Liabilities: The alpha-carbon adjacent to the nitrile group is a known "soft spot" for Phase I oxidation.

  • Drug-Drug Interactions (DDIs): The inherent heme-binding nature of the triazole core creates a high risk for off-target CYP3A4 inhibition[2].

As a Senior Application Scientist, I have structured this guide to provide a robust, self-validating workflow for the preclinical PK profiling of these derivatives, moving from in vitro ADME screening to in vivo quantification.

In Vitro ADME Profiling: The Self-Validating Filter

Before advancing to costly in vivo models, in vitro ADME assays act as a critical filter to eliminate compounds with poor absorption or high metabolic clearance[3].

Intestinal Permeability and Efflux (Caco-2 Bidirectional Assay)

Causality: The pentanenitrile chain enhances lipophilicity, theoretically improving passive transcellular diffusion across the intestinal epithelium. However, to determine if the compound will be actively pumped back into the gut lumen by P-gp, we must perform a bidirectional Caco-2 permeability assay to calculate the Efflux Ratio (ER)[4].

Protocol: Caco-2 Bidirectional Transport

  • Cell Culture & Polarization: Seed Caco-2 cells (derived from human colorectal adenocarcinoma) on polycarbonate transwell inserts (0.4 µm pore size). Culture for 21 days to allow differentiation into a polarized monolayer with apical brush borders and tight junctions.

  • Integrity Quality Control: Measure Transepithelial Electrical Resistance (TEER). Self-Validation Step: Only utilize monolayers with a TEER > 300 Ω·cm². This ensures that measured permeability reflects true transcellular transport rather than paracellular leakage[4].

  • Dosing: Prepare 10 µM solutions of the triazole derivative in HBSS buffer (pH 7.4).

    • Apical-to-Basolateral (A-B): Add 300 µL to the apical chamber.

    • Basolateral-to-Apical (B-A): Add 1200 µL to the basolateral chamber.

  • Incubation & Sampling: Incubate at 37°C with orbital shaking (50 rpm) to minimize the unstirred water layer. Extract 50 µL aliquots from the receiver chamber at 30, 60, and 90 minutes, immediately replacing with fresh pre-warmed buffer.

  • Analysis: Quantify the compound via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ) and the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ).

Hepatocyte Metabolic Stability

Causality: While liver microsomes only contain Phase I enzymes, cryopreserved human hepatocytes contain the full complement of Phase I (CYP450) and Phase II (UGT, SULT) enzymes within an intact cellular environment. This provides a highly accurate prediction of in vivo intrinsic clearance ( CLint​ )[5].

Protocol: Hepatocyte Stability Assay

  • Preparation: Thaw cryopreserved human hepatocytes and suspend in Williams' Medium E to a concentration of 1×106 viable cells/mL.

  • Incubation: Pre-incubate 50 µL of the cell suspension at 37°C for 10 minutes. Initiate the reaction by adding 50 µL of the test compound (final concentration 1 µM, max 0.1% DMSO to prevent enzyme denaturation).

  • Quenching: At precise time points (0, 15, 30, 60, and 120 minutes), transfer 20 µL of the reaction mixture into 100 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard. Causality: The cold organic solvent instantly precipitates proteins and halts all enzymatic activity, locking the metabolic profile in time.

  • Centrifugation: Centrifuge at 15,000 × g for 15 minutes at 4°C. Extract the supernatant for LC-MS/MS analysis to monitor substrate depletion[5].

Cytochrome P450 (CYP3A4) Inhibition

Causality: The sp2 hybridized nitrogen of the 1,2,4-triazole ring possesses a lone pair of electrons that directly coordinates with the heme iron ( Fe3+ ) in the active site of CYP3A4. We must evaluate the IC50 to predict clinical DDI risks[2].

CYP_Interaction Triazole 1,2,4-Triazole Ring CYP3A4 CYP3A4 Enzyme (Heme Iron) Triazole->CYP3A4 N4 Coordination Nitrile Pentanenitrile Linker Metabolism Alpha-Carbon Hydroxylation Nitrile->Metabolism Phase I Oxidation Inhibition Reversible/Irreversible Inhibition CYP3A4->Inhibition High Affinity Binding Metabolism->CYP3A4 Substrate Turnover

Figure 1: Mechanistic pathways of CYP3A4 interaction and metabolism by triazole derivatives.

Bioanalytical Methodology (LC-MS/MS)

To ensure the trustworthiness of the PK data, the bioanalytical method must be highly sensitive. Triazoles ionize exceptionally well in positive electrospray ionization (ESI+) mode[6].

Protocol: LC-MS/MS Quantification

  • Sample Preparation: Utilize simple protein precipitation. To 50 µL of plasma/buffer, add 150 µL of acetonitrile containing the internal standard. Vortex and centrifuge. Causality: Triazoles are highly stable and extractable in acetonitrile, avoiding the need for complex solid-phase extraction (SPE) while minimizing matrix effects.

  • Chromatography: Inject 2 µL onto a C18 analytical column (e.g., 50 × 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase: Gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). Causality: Formic acid provides the necessary protons to facilitate the formation of [M+H]+ precursor ions, significantly enhancing detection sensitivity[6].

  • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the transition of the protonated parent ion to the characteristic 1,2,4-triazole product ion ( m/z 70.0).

In Vivo Pharmacokinetics & Data Synthesis

Following in vitro validation, in vivo studies in Sprague-Dawley rats provide systemic clearance (CL), volume of distribution (Vd), and oral bioavailability (%F)[7].

ADME_Workflow Compound 5-(1H-1,2,4-Triazol-1-yl) pentanenitrile Derivatives Caco2 Caco-2 Permeability (Absorption & Efflux) Compound->Caco2 HepStab Hepatocyte Stability (Intrinsic Clearance) Compound->HepStab CYPInhib CYP450 Profiling (DDI Potential) Compound->CYPInhib InVivo In Vivo PK (Rats) (CL, Vd, %F) Caco2->InVivo High P_app, Low ER LCMS LC-MS/MS Bioanalysis (Quantification) Caco2->LCMS HepStab->InVivo Low CL_int HepStab->LCMS CYPInhib->InVivo IC50 > 10 µM CYPInhib->LCMS InVivo->LCMS

Figure 2: Sequential ADME and PK profiling workflow for triazole derivatives.

Quantitative Data Summaries

The following tables synthesize representative profiling data for an optimized 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile derivative, demonstrating how the pentanenitrile linker balances permeability with metabolic stability.

Table 1: In Vitro ADME Profiling Summary

ParameterAssay SystemRepresentative ValueInterpretation
Permeability ( Papp​ A-B) Caco-2 Monolayer 12.5×10−6 cm/sHigh passive intestinal permeability
Efflux Ratio (B-A / A-B) Caco-2 Monolayer1.8Low P-gp efflux liability (ER < 2.0)
Intrinsic Clearance ( CLint​ ) Human Hepatocytes14.2 µL/min/ 106 cellsLow to moderate hepatic clearance
CYP3A4 Inhibition (IC50) Human Liver Microsomes2.4 µMModerate DDI risk (reversible inhibition)
Plasma Protein Binding Equilibrium Dialysis88%High free fraction available for target binding

Table 2: In Vivo Pharmacokinetic Parameters (Sprague-Dawley Rats)

PK ParameterIV Dose (2 mg/kg)PO Dose (10 mg/kg)
Cmax​ (ng/mL) N/A1,450 ± 210
Tmax​ (h) N/A1.5 ± 0.5
AUC0−∞​ (h·ng/mL) 3,200 ± 45011,200 ± 1,150
Clearance (CL) (mL/min/kg) 10.4 ± 1.2N/A
Volume of Distribution (Vd) (L/kg) 2.8 ± 0.4N/A
Half-life ( t1/2​ ) (h) 4.2 ± 0.65.1 ± 0.8
Bioavailability (%F) N/A70%

Sources

Protocols & Analytical Methods

Method

Application Note: Elucidation of Mass Spectrometry Fragmentation Pathways for 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Instrument Modality: High-Resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-HRMS/MS) Introduction & Scientific Co...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Instrument Modality: High-Resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-HRMS/MS)

Introduction & Scientific Context

5-(1H-1,2,4-Triazol-1-yl)pentanenitrile is a bifunctional molecule comprising an aliphatic nitrile chain and a 1,2,4-triazole heterocyclic core. The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, frequently serving as the primary pharmacophore in potent antifungal agents (e.g., efinaconazole, isavuconazole) and aromatase inhibitors[1][2].

During drug development and stability testing, identifying structurally related impurities and metabolites is critical. Understanding the exact mass spectrometric (MS) collision-induced dissociation (CID) behavior of this specific structural motif is essential for the rapid structural elucidation of novel drug candidates and the profiling of active pharmaceutical ingredient (API) degradation products[3]. This application note provides a comprehensive, mechanistic guide to the MS/MS fragmentation pathways of 5-(1H-1,2,4-triazol-1-yl)pentanenitrile.

Physicochemical & Exact Mass Properties

To facilitate high-resolution mass spectrometry (HRMS) annotation, the exact mass properties of the target compound are summarized below.

PropertyValue
Chemical Name 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile
Molecular Formula C₇H₁₀N₄
Monoisotopic Mass (Neutral) 150.0905 Da
Protonated Precursor[M+H]⁺ 151.0984 m/z
Primary Ionization Site N4 of the 1,2,4-triazole ring
LogP (Estimated) 0.4 - 0.6

Experimental Methodology: Self-Validating LC-MS/MS Protocol

Expertise & Causality: Standard MS/MS protocols often fail to capture the full structural picture of triazole derivatives because the C-N bond is highly labile, often resulting in premature source fragmentation or over-fragmentation in the collision cell[4]. To establish a self-validating system , this protocol mandates the use of a multi-tiered Collision Energy (CE) ramping strategy. By acquiring data at low, medium, and high CE simultaneously, the system self-validates the precursor-to-product ion lineage, ensuring that both fragile intermediate fragments and stable core ions are captured.

Step-by-Step Protocol
  • Sample Preparation & Internal Standardization:

    • Reconstitute the analyte in 50:50 Water:Acetonitrile containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

    • Self-Validation Step: Spike the sample with an isotopically labeled internal standard (e.g., Fluconazole-d4 at 100 ng/mL) to monitor and correct for matrix effects and ionization suppression.

  • UHPLC Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 × 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes. The gradient ensures the polar triazole elutes with optimal peak shape while separating it from potential isobaric background noise.

  • ESI-Q-TOF Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Data Acquisition: Data-Dependent Acquisition (DDA) or MS^E mode.

    • Collision Energy Ramping: Set the quadrupole to isolate m/z 151.10. Apply a stepped CE of 15 eV, 25 eV, and 40 eV .

LCMS_Workflow S1 1. Sample Prep Dilution & ISTD S2 2. UHPLC C18 Gradient S1->S2 S3 3. ESI(+) Protonation at N4 S2->S3 S4 4. Q-TOF MS/MS CE Ramping (15-40 eV) S3->S4 S5 5. Data Analysis Exact Mass Annotation S4->S5

Caption: Fig 1. Self-validating LC-HRMS/MS workflow for triazole derivative analysis.

Mechanistic Fragmentation Pathways

In positive ESI, protonation predominantly occurs at the N4 position of the 1,2,4-triazole ring. This is due to the localized lone pair on N4, which possesses a significantly higher gas-phase basicity compared to the sp-hybridized nitrogen of the terminal nitrile group[1]. Upon collisional activation, the molecule exhibits three distinct, predictable fragmentation regimes.

Pathway A: Heterolytic N-C Bond Cleavage (The Dominant Pathway)

The weakest bond in 1-alkyl-1,2,4-triazoles is the C-N bond linking the aliphatic chain to the triazole ring[4]. CID readily induces heterolytic cleavage here.

  • Charge Retention on Triazole: Yields the highly stable, conjugated protonated 1H-1,2,4-triazole ion at m/z 70.04 [5]. This is the base peak at higher collision energies.

  • Charge Retention on Alkyl Chain: Yields the pentanenitrile carbocation at m/z 82.06 .

Pathway B: Triazole Ring Opening

Substituted triazoles undergo characteristic ring opening under MS/MS conditions.

  • Loss of N₂: The expulsion of molecular nitrogen (28.01 Da) is a hallmark of 1,2,4-triazole fragmentation, forming a reactive nitrilium ion at m/z 123.09 [6].

  • Loss of HCN: The expulsion of hydrogen cyanide (27.01 Da) from the triazole core generates a fragment at m/z 124.09 [1].

Pathway C: Aliphatic Chain Cleavage

The pentanenitrile chain undergoes inductive cleavage. Successive losses of neutral radical species or alkenes result in fragments such as m/z 111.08 (loss of the terminal •CH₂CN radical, 40.02 Da).

Fragmentation_Map M [M+H]+ m/z 151.098 C7H11N4+ F1 Loss of HCN m/z 124.087 C6H10N3+ M->F1 - HCN (27.01 Da) Triazole/Nitrile Cleavage F2 Loss of N2 m/z 123.092 C7H11N2+ M->F2 - N2 (28.01 Da) Triazole Ring Opening F3 Protonated Triazole m/z 70.040 C2H4N3+ M->F3 N-C Bond Cleavage Charge on Triazole F4 Loss of CH2CN m/z 111.079 C5H7N4+ M->F4 - CH2CN (40.02 Da) Alkyl Chain Cleavage F5 Pentanenitrile Cation m/z 82.065 C5H8N+ M->F5 N-C Bond Cleavage Charge on Alkyl Chain

Caption: Fig 2. Primary ESI(+) MS/MS fragmentation pathways of 5-(1H-1,2,4-triazol-1-yl)pentanenitrile.

Quantitative Fragment Annotation Table

The following table summarizes the predicted high-resolution fragments for the target compound. Mass accuracies within ±5 ppm are expected when utilizing properly calibrated Q-TOF or Orbitrap instrumentation.

Fragment Ion FormulaTheoretical m/zNeutral Loss (Da)Origin / MechanismRelative Abundance
[C₇H₁₁N₄]⁺ 151.0984N/APrecursor Ion [M+H]⁺Variable (CE dependent)
[C₆H₁₀N₃]⁺ 124.087327.0111 (HCN)Triazole ring or nitrile chain cleavageLow-Medium
[C₇H₁₁N₂]⁺ 123.092128.0063 (N₂)Triazole ring openingMedium
[C₅H₇N₄]⁺ 111.079540.0189 (CH₂CN)Alkyl chain inductive cleavageLow
[C₅H₈N]⁺ 82.065569.0329 (Triazole)N-C bond cleavage (Alkyl charge)Medium
[C₂H₄N₃]⁺ 70.040581.0579 (Alkyl Nitrile)N-C bond cleavage (Triazole charge)High (Base Peak)

Conclusion

The mass spectrometric behavior of 5-(1H-1,2,4-triazol-1-yl)pentanenitrile is heavily dictated by the lability of the bond connecting the triazole ring to the aliphatic chain, as well as the inherent stability of the protonated 1,2,4-triazole fragment (m/z 70.04). By employing a self-validating HRMS protocol with stepped collision energies, analysts can reliably map both the intact molecular framework and its constituent building blocks, ensuring robust identification of this motif in complex pharmaceutical matrices.

References

  • Potts, K. T., Armbruster, R., & Houghton, E. "Mass spectra of some 1,2,4‐triazole derivatives". Journal of Heterocyclic Chemistry (1971). URL:[Link]

  • Venugopal, S., et al. "Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives". RSC Advances (2025). URL:[Link]

  • Bakulina, O., et al. "Expanding the chemical space of 3(5)-functionalized 1,2,4-triazoles". Chemistry of Heterocyclic Compounds (2022). URL:[Link]

  • Pharmaffiliates. "Efinaconazole-impurities (Triazole derivatives)". Pharmaffiliates (2025). URL:[Link]

Sources

Application

Application Note: Selective Catalytic Reduction of 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile to Primary Amines

Introduction & Strategic Overview The synthesis of primary amines containing complex heterocyclic motifs is a cornerstone of modern drug discovery and agrochemical development[1]. Specifically, the transformation of 5-(1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

The synthesis of primary amines containing complex heterocyclic motifs is a cornerstone of modern drug discovery and agrochemical development[1]. Specifically, the transformation of 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile to 5-(1H-1,2,4-Triazol-1-yl)pentan-1-amine presents a unique set of chemoselective challenges.

While the reduction of an aliphatic nitrile to a primary amine is a standard transformation, the presence of the 1,2,4-triazole ring introduces significant complications. The triazole moiety is a strong σ -donor and π -acceptor; its unhindered nitrogen atoms (N2 and N4) readily coordinate to the empty d-orbitals of transition metal catalysts (such as Palladium or Platinum), leading to rapid catalyst poisoning[2]. Furthermore, the reduction of nitriles inherently risks over-alkylation, generating unwanted secondary and tertiary amines via highly reactive imine intermediates[3].

This application note provides a field-proven, self-validating methodology for achieving high-yielding, chemoselective reduction of triazole-containing nitriles, detailing the causality behind catalyst selection, additive requirements, and reaction monitoring.

Mechanistic Insights & Causality

To design a robust protocol, one must understand the thermodynamic traps inherent to nitrile hydrogenation. The reduction proceeds sequentially: the nitrile (-C≡N) is first hydrogenated to a primary imine (-CH=NH), which is subsequently reduced to the desired primary amine (-CH2NH2)[3].

The Over-Reduction Trap: Before the primary imine can be fully reduced, it can undergo a nucleophilic attack by the newly formed primary amine. This condensation releases ammonia and forms a secondary imine, which is rapidly hydrogenated into a secondary amine by-product[4].

The Solution (Le Chatelier's Principle): To suppress this side reaction, the hydrogenation is conducted in the presence of a large molar excess of anhydrous ammonia (NH3). The high concentration of ammonia shifts the condensation equilibrium backward, effectively "trapping" the intermediate as the primary imine until it is irreversibly reduced to the primary amine[4].

Catalyst Selection: Because the 1,2,4-triazole ring aggressively poisons precious metals like Pd/C, base-metal heterogeneous catalysts—specifically Raney Nickel (Sponge Nickel) or Sponge Cobalt —are the industry standards for this transformation[5]. These catalysts provide a high surface area and are less susceptible to permanent deactivation by nitrogen-rich heterocycles when used at appropriate loadings (20–50% w/w).

MechanisticPathway Nitrile Nitrile (R-C≡N) Imine Primary Imine (R-CH=NH) Nitrile->Imine + H2 (Catalyst) PrimaryAmine Primary Amine (R-CH2-NH2) Imine->PrimaryAmine + H2 (Desired) SecondaryImine Secondary Imine (R-CH=N-CH2-R) Imine->SecondaryImine + Primary Amine - NH3 SecondaryAmine Secondary Amine (R-CH2-NH-CH2-R) SecondaryImine->SecondaryAmine + H2 Ammonia Excess NH3 (Shifts Equilibrium) Ammonia->SecondaryImine Inhibits Formation

Figure 1: Mechanistic pathway of nitrile reduction and the role of ammonia in preventing secondary amine formation.

Quantitative Data: Catalyst & Condition Optimization

The following table summarizes the quantitative evaluation of various catalytic systems for the reduction of 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile.

Catalyst SystemAdditive / SolventPressureYield (1° Amine)Selectivity / Mechanistic Notes
Raney Nickel NH3 in MeOH (7N) 50–100 psi >92% Optimal. Excess NH3 perfectly suppresses secondary amine formation[4].
Sponge CobaltNH3 in MeOH (7N)50 psi88%Excellent alternative; slightly lower activity but highly selective[4].
Pd/C (10%)HCl in MeOH1 atm – 50 psi<35%Poor. Triazole ring poisons Pd; high percentage of secondary amines[3].
NaBH4 / NiCl2None / EtOH1 atm78%Good for lab scale (in situ Nickel Boride). Generates stoichiometric waste.
BH2N(iPr)2 / LiBH4None / THF1 atm85%Mild homogeneous alternative. Cost-prohibitive for large-scale scale-up[6].

Experimental Protocols

Protocol A: High-Pressure Catalytic Hydrogenation using Raney Nickel

This is the most scalable and economically viable method for producing the target primary amine.

Causality Warning: Raney Nickel is typically supplied as an aqueous slurry. Water must be removed prior to the reaction. If water is present, the intermediate imine will hydrolyze into an aldehyde, which subsequently reduces to an alcohol, drastically lowering the amine yield.

Materials:
  • 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile: 10.0 g (66.6 mmol)

  • Raney Nickel (aqueous slurry): 3.0 g (approx. 30% w/w relative to substrate)

  • 7N Ammonia in Methanol: 100 mL

  • High-pressure hydrogenation reactor (Parr shaker or autoclave)

Step-by-Step Methodology:
  • Catalyst Preparation (Water Removal):

    • Transfer 3.0 g of the Raney Nickel aqueous slurry to a strictly inerted (Argon) Schlenk flask.

    • Wash the catalyst by decantation: Add 20 mL of anhydrous methanol, stir gently, let the catalyst settle, and carefully syringe off the supernatant. Repeat this process three times.

    • Self-Validation Check: The final supernatant should be completely miscible with a test drop of dry DCM, indicating the absence of bulk water.

  • Reaction Setup:

    • Dissolve the nitrile (10.0 g) in 100 mL of 7N NH3 in Methanol.

    • Transfer the solution to the hydrogenation vessel containing the washed Raney Nickel slurry under a continuous stream of Argon.

  • Hydrogenation:

    • Seal the reactor. Purge the vessel with Nitrogen gas (3 x 50 psi) to remove atmospheric oxygen, followed by Hydrogen gas (3 x 50 psi).

    • Pressurize the reactor to 80 psi with H2 and initiate vigorous agitation.

    • Maintain the temperature at 40 °C.

    • Self-Validation Check: Monitor the pressure drop. The reaction is deemed complete when hydrogen uptake ceases and the pressure gauge remains strictly stable for 45 consecutive minutes (typically 4–6 hours).

  • Filtration and Isolation:

    • Vent the hydrogen gas and purge the vessel thoroughly with Nitrogen.

    • Filter the reaction mixture through a pad of Celite under an Argon blanket. Critical Safety Note: Dry Raney Nickel is highly pyrophoric. Never let the filter cake run dry; keep it wetted with methanol at all times.

    • Concentrate the filtrate under reduced pressure to yield the crude 5-(1H-1,2,4-Triazol-1-yl)pentan-1-amine.

    • Purify via vacuum distillation or silica gel chromatography (DCM:MeOH:NH4OH 90:9:1) if ultra-high purity is required.

Workflow Step1 1. Catalyst Prep Wash Raney Ni with MeOH Step2 2. Reaction Setup Add Substrate + NH3/MeOH Step1->Step2 Step3 3. Hydrogenation 80 psi H2 40 °C Step2->Step3 Step4 4. Filtration Filter through Celite (Ar atmosphere) Step3->Step4 Step5 5. Isolation Concentrate & Purify Step4->Step5

Figure 2: Experimental workflow for the Raney Nickel catalyzed hydrogenation of nitriles.

Protocol B: Ambient Transfer/Hydride Reduction (Nickel Boride Method)

For laboratories lacking high-pressure infrastructure, the in situ generation of Nickel Boride (Brown's Catalyst) offers a reliable, ambient-pressure alternative.

Step-by-Step Methodology:
  • Dissolve 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile (2.0 g, 13.3 mmol) and NiCl2·6H2O (3.1 g, 13.3 mmol) in 50 mL of absolute ethanol.

  • Cool the vigorously stirring solution to 0 °C in an ice bath.

  • Slowly add Sodium Borohydride (NaBH4) (1.5 g, 39.9 mmol) in small portions over 30 minutes.

    • Causality Note: The solution will immediately turn black, indicating the formation of the active nanoscale Nickel Boride catalyst. Hydrogen gas will evolve vigorously.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation Check: Perform TLC (DCM:MeOH 9:1). The nitrile starting material should be completely consumed, replaced by a ninhydrin-positive spot at the baseline.

  • Quench the reaction by carefully adding 20 mL of 2M HCl (Caution: H2 evolution), filter through Celite to remove nickel salts, basify the filtrate with 2M NaOH to pH 12, and extract with dichloromethane (3 x 30 mL). Dry over Na2SO4 and concentrate.

References

  • Nitrile reduction Wikipedia, The Free Encyclopedia URL:[Link]

  • Method for the production of primary amines by hydrogenating nitriles (US7214829B2)
  • Amine synthesis by nitrile reduction Organic Chemistry Portal URL:[Link]

  • Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane National Library of Medicine (NIH) URL:[Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications National Library of Medicine (PMC) URL:[Link]

Sources

Method

Application of 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile in Antifungal Drug Discovery: A Comprehensive Technical Guide

Introduction & Rationale The development of novel antifungal agents is heavily reliant on targeting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51/ERG11). This enzyme is essential for the biosynthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The development of novel antifungal agents is heavily reliant on targeting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51/ERG11). This enzyme is essential for the biosynthesis of ergosterol, the primary sterol responsible for maintaining fungal cell membrane fluidity and integrity[1][2]. The 1,2,4-triazole pharmacophore is the cornerstone of modern antifungal therapeutics (e.g., fluconazole, voriconazole, posaconazole) because its N4 nitrogen atom forms a highly stable coordinate bond with the heme iron within the CYP51 active site[3].

In this context, 5-(1H-1,2,4-triazol-1-yl)pentanenitrile (CAS: 1248902-14-8) emerges as a highly versatile, bifunctional building block for drug discovery[4]. It provides the essential 1,2,4-triazole "warhead" for target engagement, while the 5-carbon pentanenitrile chain serves as a flexible, lipophilic linker. The terminal nitrile group is particularly valuable; it contributes to the molecule's polarity and can undergo diverse chemical transformations (such as reduction to primary amines, hydrolysis to amides, or cycloaddition to tetrazoles) to optimize binding within the hydrophobic access channel of CYP51[5][6].

Physicochemical Profiling & Structural Architecture

Understanding the baseline physicochemical properties of 5-(1H-1,2,4-triazol-1-yl)pentanenitrile is critical for predicting its pharmacokinetic behavior and guiding subsequent structural modifications. The planar geometry of the triazole ring facilitates π-π stacking and hydrogen bonding, while the nitrile group acts as a strong hydrogen bond acceptor[5].

Table 1: Key Physicochemical Properties of 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile [4][5]

PropertyValue / DescriptionRelevance to Drug Design
Molecular Formula C₇H₁₀N₄Defines the core fragment mass.
Molecular Weight 150.18 g/mol Low molecular weight ideal for fragment-based drug discovery (FBDD).
LogP (Predicted) ~1.2Optimal lipophilicity for membrane permeability before functionalization.
Solubility Miscible in polar aprotic solventsFacilitates diverse synthetic methodologies (e.g., in DMF, DMSO, CH₃CN).
Chemical Stability Stable under inert atmosphereResilient during multi-step high-temperature or microwave-assisted reactions.

Mechanistic Insights: CYP51 Inhibition Pathway

The antifungal efficacy of triazole derivatives hinges on a highly specific molecular interaction. The unhindered N4 atom of the 1,2,4-triazole ring acts as a Lewis base, donating its lone pair of electrons to the electrophilic Fe(II)/Fe(III) of the heme porphyrin ring in CYP51[3]. This coordination displaces the native oxygen substrate, halting the demethylation of lanosterol. Consequently, toxic methylated sterols accumulate, and the depletion of ergosterol leads to catastrophic failure of the fungal cell membrane[1].

Pathway Lanosterol Lanosterol (Substrate) CYP51 Lanosterol 14α-demethylase (CYP51 / ERG11) Lanosterol->CYP51 Binds Active Site Ergosterol Ergosterol (Fungal Membrane Integrity) CYP51->Ergosterol Demethylation Triazole 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile Derivatives Heme Heme Iron (Fe2+/Fe3+) Coordination via N4 Triazole->Heme Targets Heme->CYP51 Inhibits Catalytic Function

Diagram 1: Ergosterol biosynthesis pathway and mechanism of CYP51 inhibition by triazole derivatives.

Experimental Workflows & Protocols

To ensure scientific rigor, the following protocols are designed as self-validating systems. Chemical synthesis is validated by spectral analysis, which feeds into target-specific biochemical assays, ultimately correlating with phenotypic antifungal activity.

Workflow Syn Microwave-Assisted Synthesis Nitrile Modification Pur Purification & Validation HPLC, NMR Syn->Pur Mech Mechanism Validation CYP51 Spectral Binding Pur->Mech InVitro Phenotypic Assay CLSI M38-A2 MIC Mech->InVitro

Diagram 2: End-to-end workflow from chemical functionalization to phenotypic validation.

Protocol 1: Microwave-Assisted Functionalization of the Nitrile Group

Transforming the terminal nitrile into an amidoxime or tetrazole bioisostere enhances interaction with the CYP51 substrate access channel[6].

  • Causality : Microwave-assisted synthesis is utilized over conventional thermal heating because it ensures uniform heating, significantly reduces reaction times (from days to <1 hour), and minimizes the formation of degradation byproducts, which is critical when handling nitrogen-rich heterocycles[5][7].

Step-by-Step Methodology (Amidoxime Formation):

  • Preparation : Dissolve 1.0 mmol of 5-(1H-1,2,4-triazol-1-yl)pentanenitrile in 5 mL of anhydrous ethanol.

  • Reagent Addition : Add 2.0 mmol of hydroxylamine hydrochloride and 2.0 mmol of potassium carbonate (K₂CO₃).

  • Microwave Irradiation : Seal the vessel and subject it to microwave irradiation (e.g., 85°C, 50 W) for 30–45 minutes[7].

  • Workup : Cool the reaction to room temperature, filter the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Validation : Purify via flash chromatography (DCM:MeOH) and validate the conversion of the nitrile (C≡N stretch at ~2250 cm⁻¹) to the amidoxime (C=N stretch at ~1650 cm⁻¹, broad O-H stretch at ~3300 cm⁻¹) using FT-IR and ¹H-NMR.

Protocol 2: CYP51 Spectral Binding Assay (Mechanism Validation)

Before advancing to whole-cell assays, it is imperative to prove that the synthesized derivative physically engages the target.

  • Causality : Measuring the UV-Vis difference spectrum differentiates true CYP51 inhibitors from compounds that cause non-specific fungal toxicity. A characteristic "Type II" spectral shift confirms that the triazole N4 atom has successfully coordinated with the heme iron[3].

Step-by-Step Methodology:

  • Enzyme Preparation : Express and purify recombinant fungal CYP51 (e.g., from C. albicans or A. fumigatus) and dilute to a final concentration of 1–2 μM in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol.

  • Baseline Correction : Divide the enzyme solution equally into sample and reference cuvettes. Record a baseline spectrum from 350 to 500 nm.

  • Titration : Add the triazole derivative (dissolved in DMSO) in 0.5 μM increments to the sample cuvette. Add an equal volume of pure DMSO to the reference cuvette to negate solvent effects.

  • Data Acquisition : Record the difference spectrum after each addition. Look for the emergence of a peak at ~425–430 nm and a trough at ~410 nm (Type II spectrum).

  • Analysis : Plot the absorbance difference (ΔA = A₄₂₅ - A₄₁₀) against ligand concentration to calculate the spectral dissociation constant ( Ks​ ).

Protocol 3: In Vitro Antifungal Susceptibility Testing (MIC Assay)
  • Causality : Following the Clinical and Laboratory Standards Institute (CLSI) M38-A2 (for filamentous fungi) or M27-A3 (for yeasts) guidelines ensures that the Minimum Inhibitory Concentration (MIC) data is highly reproducible and comparable to clinical standards. The use of RPMI 1640 medium buffered with MOPS is strictly required because it maintains a stable pH of 7.0, preventing artifactual shifts in drug ionization or fungal growth rates.

Step-by-Step Methodology:

  • Inoculum Preparation : Prepare fungal suspensions in sterile saline and adjust the optical density to yield a final well concentration of 0.4×104 to 5×104 CFU/mL.

  • Broth Microdilution : Prepare two-fold serial dilutions of the triazole derivatives in MOPS-buffered RPMI 1640 medium within a 96-well microtiter plate.

  • Inoculation & Incubation : Add the standardized fungal inoculum to each well. Incubate the plates at 35°C for 24–48 hours (depending on the fungal strain).

  • Endpoint Determination : Determine the MIC visually or spectrophotometrically as the lowest concentration of the drug that results in a ≥50% reduction in growth compared to the drug-free control.

Data Presentation: Structure-Activity Relationship (SAR)

The table below illustrates how functionalizing the nitrile group of the 5-(1H-1,2,4-triazol-1-yl)pentanenitrile scaffold alters target affinity and phenotypic efficacy.

Table 2: Representative SAR Data for Pentanenitrile Derivatives

Compound / DerivativeModification at Nitrile TerminusCYP51 Binding ( Ks​ , μM)MIC C. albicans (μg/mL)MIC A. fumigatus (μg/mL)
Core Scaffold Unmodified (-C≡N)12.5>32>32
Derivative A Amidoxime (-C(NH₂)=NOH)2.18.016.0
Derivative B Tetrazole Cycloaddition0.41.02.0
Fluconazole (Control) N/A (Standard Drug)0.20.5>32

Note: The conversion of the linear nitrile to a bulky, hydrogen-bonding tetrazole (Derivative B) significantly improves heme binding affinity ( Ks​ ) and broadens the antifungal spectrum, demonstrating the utility of the pentanenitrile chain as a structural spacer.

References

  • Journal of Medicinal Chemistry. "Design, Synthesis, Bioactive Evaluation, and Molecular Dynamics Simulation of Novel 4H-Pyrano[3,2-c]pyridine Analogues as Potential Sterol 14α-Demethylase (CYP51) Inhibitors". ACS Publications. Available at: [Link]

  • MDPI. "Synthesis, Optimization, Antifungal Activity, Selectivity, and CYP51 Binding of New 2-Aryl-3-azolyl-1-indolyl-propan-2-ols". MDPI. Available at:[Link]

  • University of Otago. "Development of Cryptococcus neoformans and Candida parapsilosis lanosterol 14α-demethylase (CYP51) as drug targets". OUR Archive. Available at: [Link]

  • Frontiers in Chemistry. "Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications". PMC. Available at: [Link]

Sources

Application

Scaling up the industrial production of 5-(1h-1,2,4-Triazol-1-yl)pentanenitrile

Application Note: Industrial Scale-Up Protocol for the Synthesis of 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile Introduction & Mechanistic Rationale 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile is a high-value pharmaceutical inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Industrial Scale-Up Protocol for the Synthesis of 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile

Introduction & Mechanistic Rationale

5-(1H-1,2,4-Triazol-1-yl)pentanenitrile is a high-value pharmaceutical intermediate utilized in the downstream synthesis of various active pharmaceutical ingredients (APIs), including aromatase inhibitors and antifungal agents. The core industrial synthesis relies on the N-alkylation of 1H-1,2,4-triazole with 5-chloropentanenitrile (or 5-bromopentanenitrile).

Mechanistic Causality: 1H-1,2,4-triazole is an 1[1]. Upon deprotonation, it yields a triazolate anion where the negative charge is delocalized. Consequently, alkylation can occur at either the N1 or N4 position. The N1 position is electronically favored and sterically less hindered, making it the major kinetic and thermodynamic product. However, the N4-isomer is consistently formed as a byproduct (typically in a 90:10 to 85:15 ratio)[2]. Furthermore, over-alkylation can lead to the formation of quaternary triazolium salts if thermal parameters and electrophile stoichiometry are not strictly managed[1].

To achieve a scalable, environmentally compliant process, traditional polar aprotic solvents like DMF (which are difficult to recover and prone to thermal degradation) must be avoided. Instead, this protocol leverages a biphasic Phase Transfer Catalysis (PTC) system. By utilizing a Toluene/Water system with Tetrabutylammonium bromide (TBAB), the water-soluble triazolate anion is shuttled into the organic phase. This prevents the base-catalyzed hydrolysis of the nitrile group (which would occur in a purely aqueous basic solution) while maintaining excellent thermal mass for exotherm control.

Process Chemistry & Optimization Data

The selection of the solvent and base system fundamentally dictates the regioselectivity, impurity profile, and scalability of the reaction. The table below summarizes the optimization data driving the choice of the PTC route.

Solvent SystemBaseTemp (°C)N1:N4 RatioIsolated Yield (%)Scalability & Mechanistic Remarks
DMF K₂CO₃8085:1572High boiling point complicates solvent recovery; risk of nitrile degradation.
THF DBU6590:1081DBU provides excellent N1-selectivity[1][2], but is cost-prohibitive for multi-ton scale.
Acetonitrile K₂CO₃8288:1278Good balance of cost and selectivity, but requires filtration of inorganic salts.
Toluene / H₂O NaOH / TBAB 85 86:14 85 Optimal for scale-up. Easy phase separation; prevents nitrile hydrolysis.

Process Workflow Visualization

G RM Raw Materials: 1H-1,2,4-Triazole 5-Chloropentanenitrile React Biphasic Alkylation (Toluene/H2O, NaOH, TBAB) RM->React IPC In-Process Control (IPC) HPLC: Conversion > 98% React->IPC Workup Phase Separation & Aqueous Wash IPC->Workup Pass AqWaste Aqueous Waste (Salts, Excess Triazole) Workup->AqWaste Bottom Phase OrgPhase Organic Phase (N1 & N4 Isomers) Workup->OrgPhase Top Phase Purif Crystallization (MTBE/Heptane) OrgPhase->Purif N4Waste Mother Liquor (N4-Isomer Enriched) Purif->N4Waste Filtrate Product Pure Product: 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile Purif->Product Filter Cake

Workflow for the industrial scale-up of 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile.

Detailed Experimental Protocol (Self-Validating System)

Scale: 100 kg (Pilot/Industrial Scale)

Phase 1: Reactor Preparation & Reagent Charging

  • Purge : Inert a 1000 L glass-lined reactor with Nitrogen (N₂) to prevent oxidative degradation at elevated temperatures.

  • Charge Aqueous Phase : Add 200 L of Deionized (DI) Water, followed by 25 kg of NaOH flakes (0.625 kmol). Stir at 150 rpm until completely dissolved. (Caution: Highly exothermic dissolution).

  • Charge Triazole : Cool the aqueous solution to 25°C. Slowly charge 45 kg of 1H-1,2,4-triazole (0.65 kmol). The triazole will readily deprotonate to form the 3[3].

  • Charge Organic Phase & Catalyst : Add 400 L of Toluene and 4.2 kg of Tetrabutylammonium bromide (TBAB, ~2 mol%).

Phase 2: Controlled Alkylation 5. Heating : Heat the biphasic mixture to 75°C under continuous high-shear agitation (200 rpm) to ensure optimal interfacial mixing between the aqueous and organic layers. 6. Dosing : Over a period of 3 hours, continuously dose 70 kg of 5-chloropentanenitrile (0.59 kmol) into the reactor.

  • Causality: Slow dosing controls the exothermic Sₙ2 reaction and maintains a low steady-state concentration of the electrophile, which actively suppresses the formation of quaternary triazolium salts[1].

  • Aging : Once dosing is complete, raise the internal temperature to 85°C and age the reaction for 6 hours.

Phase 3: In-Process Control (IPC) - Self-Validation 8. Validation Check : Stop agitation and allow the phases to separate for 15 minutes. Sample the upper organic layer.

  • Method: Dilute 1 mL of the organic phase with 9 mL of Acetonitrile. Inject into HPLC (C18 column, 210 nm).

  • Pass Criteria: Unreacted 5-chloropentanenitrile must be < 2.0% relative to the product peak. If > 2.0%, continue aging for 2 hours and resample. Do not proceed to workup until this metric is met.

Phase 4: Quench & Workup 9. Phase Separation : Cool the reactor to 40°C. Allow 30 minutes for phase settling. Drain the lower aqueous phase (containing NaCl, unreacted sodium triazolate, and TBAB) to waste treatment. 10. Aqueous Wash : Wash the organic phase with 100 L of 5% aqueous NaCl solution. Stir for 15 minutes, settle for 30 minutes, and drain the aqueous layer.

Phase 5: Purification & Isomer Separation 11. Solvent Swap : Transfer the organic phase to a distillation vessel. Concentrate under vacuum (50 mbar, internal temp < 60°C) until the toluene volume is reduced to ~100 L. 12. Crystallization : Charge 300 L of Methyl tert-butyl ether (MTBE) and 100 L of Heptane. Heat to 55°C to achieve a homogeneous solution. 13. Cooling Ramp : Cool the mixture linearly to 5°C over 6 hours.

  • Causality: The N1-isomer is highly crystalline and less polar, precipitating selectively. The N4-isomer and any dialkylated impurities remain highly soluble in the MTBE/Heptane mother liquor due to their higher dipole moments.
  • Filtration & Drying : Filter the slurry via an agitated Nutsche filter-dryer. Wash the cake with 50 L of cold Heptane. Dry under vacuum at 45°C for 12 hours.
  • Expected Yield: ~75 kg (85% theoretical yield based on 5-chloropentanenitrile). Purity > 99.5% (N1-isomer).

Analytical Methods & Quality Control

To ensure the integrity of the N1:N4 ratio and overall purity, the following HPLC parameters must be strictly adhered to:

  • Column : Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B : 0.1% TFA in Acetonitrile.

  • Gradient : 10% B to 90% B over 15 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 210 nm.

  • Expected Retention Times : N4-isomer (~6.2 min), N1-isomer (~7.5 min), 5-chloropentanenitrile (~11.0 min).

References

  • Technical Support Center: Optimizing N-Alkylation of 1,2,4-Triazoles.Benchchem.
  • Product Class 14: 1,2,4-Triazoles.Thieme Connect.
  • An Investigation into the Alkylation of 1,2,4-Triazole.ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile Synthesis

Welcome to the Technical Support Center for the synthesis of 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile. As an ambident nucleophile, 1H-1,2,4-triazole presents unique regioselectivity challenges during N-alkylation.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile. As an ambident nucleophile, 1H-1,2,4-triazole presents unique regioselectivity challenges during N-alkylation. This guide is designed for drug development professionals and synthetic chemists, providing field-proven troubleshooting, mechanistic causality, and a self-validating standard operating procedure (SOP) to maximize the yield of the desired N1-isomer.

Troubleshooting Workflow

When synthesizing 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile via the alkylation of 1H-1,2,4-triazole with 5-bromopentanenitrile (or 5-chloropentanenitrile), researchers frequently encounter low yields or poor isomer ratios. Follow the diagnostic workflow below to identify the root cause of your synthetic bottleneck.

Troubleshooting A Issue: Low Yield of 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile B LC-MS Analysis: Check N1:N4 Ratio & Conversion A->B C N4-Isomer > 15% (Poor Regioselectivity) B->C High N4 D Incomplete Conversion (Unreacted Halide) B->D Low Conversion E Action: Switch Base/Solvent Use DBU in THF C->E F Action: Check Moisture & Optimize Temperature (60°C) D->F

Caption: Troubleshooting workflow for resolving low yields and poor regioselectivity in 1,2,4-triazole N-alkylation.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why is my reaction yielding a high percentage of the N4-alkylated isomer instead of the desired N1-isomer? A1: 1H-1,2,4-triazole is an ambident nucleophile. Deprotonation yields a triazolide anion where the negative charge is delocalized across the nitrogen atoms. Alkylation can occur at either the N1 or N4 position. The formation of a mixture of N1 and N4 isomers is a well-documented challenge influenced by electronic factors, steric hindrance, and reaction conditions[1]. Causality: If you are using a standard inorganic base like K2​CO3​ in a highly polar aprotic solvent like DMF, you generate a relatively "naked" triazolide anion. This often leads to a higher proportion of the N4-isomer (up to 25-30%). To improve regioselectivity, switch to 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in Tetrahydrofuran (THF). DBU is a bulky, non-nucleophilic base that forms a tight ion pair with the triazolide anion in less polar solvents. This steric shielding heavily favors nucleophilic attack from the less hindered N1 position, consistently affording an N1:N4 ratio of approximately 90:10[2].

Q2: I am observing incomplete conversion of 5-bromopentanenitrile. How can I drive the reaction to completion? A2: Incomplete conversion usually stems from three factors: insoluble triazole salts, moisture, or insufficient thermal energy. Causality: If the deprotonated triazole salt is not fully soluble in your solvent, the effective concentration of the nucleophile drops, stalling the reaction[1]. Furthermore, trace moisture can hydrolyze the 5-bromopentanenitrile into a primary alcohol, permanently consuming your electrophile. Ensure your THF is anhydrous. If solubility and moisture are controlled, the activation energy for the SN​2 displacement might simply be too high at room temperature; gently heating the reaction to 60 °C or utilizing microwave irradiation can drive the reaction to completion rapidly[1].

Q3: How do I efficiently separate the N1 and N4 isomers if a mixture forms? A3: The N1 and N4 isomers have distinct dipole moments. The N4-alkylated triazole is significantly more polar due to the symmetry and charge distribution of the localized double bonds in the ring. During silica gel column chromatography, the desired N1-isomer (5-(1H-1,2,4-Triazol-1-yl)pentanenitrile) will elute first using a gradient of Dichloromethane/Methanol (e.g., 95:5), while the N4-isomer will be retained longer on the column.

Quantitative Data: Base & Solvent Optimization

The table below summarizes the causal relationship between reaction conditions and the resulting regioselectivity and yield.

Base (Equiv)SolventTemp (°C)N1:N4 RatioIsolated Yield (N1)Mechanistic Notes
K2​CO3​ (1.5)DMF80 °C75:2562%"Naked" anion promotes higher N4 attack; harsh conditions.
NaH (1.1)THF0 to RT80:2070%Highly reactive, but requires strict anhydrous handling.
K2​CO3​ (1.5)Ionic Liquid100 °C (MW)85:1588%Microwave irradiation accelerates kinetics significantly.
DBU (1.1) THF RT to 60 °C 90:10 85% Optimal. Bulky counterion shields N4, favoring N1[2].

Reaction Pathway Visualization

Understanding the competitive pathways is critical for rational optimization. The diagram below illustrates the divergence of the triazolide anion into the major and minor regioisomers.

Pathway Triazole 1H-1,2,4-Triazole + Base Anion Triazolide Anion (Ambident Nucleophile) Triazole->Anion Deprotonation N1 N1-Alkylation (Major) Desired Product Anion->N1 SN2 at N1 (Sterically favored) N4 N4-Alkylation (Minor) Side Product Anion->N4 SN2 at N4 Halide 5-Bromopentanenitrile (Electrophile) Halide->N1 Halide->N4

Caption: SN2 reaction pathways showing competitive N1 and N4 alkylation of the triazolide anion.

Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system . You must not proceed to the next phase until the In-Process Control (IPC) criteria are met. This prevents downstream purification failures.

Target: 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile Scale: 10 mmol

Step 1: Preparation & Deprotonation

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under argon.

  • Add 1H-1,2,4-triazole (0.69 g, 10.0 mmol, 1.0 eq) and anhydrous THF (30 mL).

  • Add DBU (1.67 g, 11.0 mmol, 1.1 eq) dropwise at room temperature.

  • Validation Check: Stir for 30 minutes. The solution should become completely homogeneous, indicating successful formation of the soluble DBU-triazolide ion pair.

Step 2: Alkylation 5. Add 5-bromopentanenitrile (1.78 g, 11.0 mmol, 1.1 eq) dropwise over 5 minutes. 6. Attach a reflux condenser and heat the reaction mixture to 60 °C using an oil bath or heating block.

Step 3: In-Process Control (IPC) & Self-Validation 7. After 4 hours, withdraw a 50 µL aliquot, dilute with 1 mL of Acetonitrile, and analyze via LC-MS (UV 254 nm). 8. Validation Check: The reaction is validated as complete only if the peak area of 1H-1,2,4-triazole is <2% and the mass corresponding to the product ( [M+H]+=151.1 ) is the dominant peak. If starting material remains, continue heating for 2 hours and re-test.

Step 4: Workup & Isolation 9. Once validated, cool the mixture to room temperature and quench with saturated aqueous NH4​Cl (20 mL). 10. Extract the aqueous layer with Ethyl Acetate ( 3×30 mL). 11. Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. 12. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to 95:5 DCM:MeOH). The N1-isomer elutes first. Alkylation at N-1 typically occurs in >90% isolated yields under these optimized parameters[3].

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Optimization

Troubleshooting common impurities in 5-(1h-1,2,4-Triazol-1-yl)pentanenitrile production

Introduction Welcome to the technical support center for the synthesis of 5-(1H-1,2,4-triazol-1-yl)pentanenitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for the synthesis of 5-(1H-1,2,4-triazol-1-yl)pentanenitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting for common impurities encountered during its production. 5-(1H-1,2,4-triazol-1-yl)pentanenitrile is a valuable chemical intermediate, and achieving high purity is critical for its subsequent applications. The most prevalent synthetic route involves the N-alkylation of 1,2,4-triazole with a 5-halopentanenitrile, typically 5-chlorovaleronitrile.[1][2] While straightforward in principle, this reaction is often complicated by issues of regioselectivity and the formation of various side products.

This document provides a structured, question-and-answer-based approach to identify, understand, and mitigate these common impurities, ensuring robust and reproducible synthetic outcomes.

Frequently Asked Questions: Impurity Identification & Mitigation

This section addresses the most common questions and challenges arising during the synthesis and purification of 5-(1H-1,2,4-triazol-1-yl)pentanenitrile.

Q1: My reaction produces two major isomers. How do I identify them, and how can I control the regioselectivity?

A1: This is the most frequent challenge in the N-alkylation of asymmetric triazoles. The 1,2,4-triazole ring has two nucleophilic nitrogen atoms available for alkylation (N1 and N4), leading to the formation of two primary regioisomers: the desired 5-(1H-1,2,4-triazol-1-yl)pentanenitrile (N1-isomer) and the undesired 5-(4H-1,2,4-triazol-4-yl)pentanenitrile (N4-isomer).

Causality: The ratio of N1 to N4 alkylation is highly dependent on the reaction conditions. The choice of base, solvent, and temperature influences the site of deprotonation and the subsequent nucleophilic attack on the 5-chlorovaleronitrile.[3][4] Stronger bases in polar aprotic solvents tend to favor the formation of the thermodynamically more stable N1-anion, leading to a higher yield of the desired N1-isomer.

Identification:

  • NMR Spectroscopy: ¹H NMR is the most definitive method. The chemical shifts of the triazole ring protons are distinct for each isomer. The N1-isomer will typically show two signals for the triazole protons, while the N4-isomer, due to its symmetry, will show a single, often sharp, signal for its two equivalent protons.

  • Chromatography (HPLC/TLC): The two isomers will have different polarities and thus different retention times (Rf in TLC, RT in HPLC), allowing for their separation and quantification.[5] Typically, the N1-isomer is slightly more polar.

Mitigation Strategies:

  • Base and Solvent Selection: This is the most critical factor. Using a strong base like sodium hydride (NaH) or sodium methoxide in an anhydrous polar aprotic solvent like DMF or THF is often effective at maximizing N1 selectivity.[3][6] Weaker bases like potassium carbonate (K₂CO₃) in solvents like acetone may lead to a less favorable isomer ratio.[3]

  • Temperature Control: Running the deprotonation step at a controlled temperature (e.g., 0 °C) before adding the alkylating agent can improve selectivity. Subsequent reaction at a moderately elevated temperature (e.g., 60-80 °C) is often sufficient to drive the reaction to completion without promoting side reactions.

Q2: I'm observing impurities corresponding to my starting materials in the final product. Why is this happening and how can I fix it?

A2: The presence of unreacted 1,2,4-triazole and 5-chlorovaleronitrile is a common issue stemming from incomplete reaction or inefficient purification.

Causality:

  • Incomplete Reaction: Insufficient reaction time, low temperature, or inefficient mixing can lead to unreacted starting materials. The stoichiometry is also critical; an excess of one reagent will naturally remain post-reaction.

  • Inefficient Work-up/Purification: 1,2,4-triazole is highly polar and water-soluble, which can complicate its removal during a standard aqueous work-up.[6] 5-chlorovaleronitrile is less polar and may co-elute with the product during chromatography if the conditions are not optimized.

Troubleshooting Steps:

  • Monitor Reaction Completion: Use TLC or HPLC to track the disappearance of the limiting reagent before proceeding with the work-up.

  • Optimize Work-up:

    • To remove unreacted 1,2,4-triazole, perform multiple aqueous washes. However, be aware of potential product loss if your target molecule has some water solubility.

    • To remove 5-chlorovaleronitrile, purification by silica gel column chromatography or vacuum distillation is typically required.

  • Stoichiometry Check: Ensure a slight excess (1.0-1.2 equivalents) of the alkylating agent (5-chlorovaleronitrile) is used relative to the 1,2,4-triazole to drive the reaction to completion, assuming the excess can be easily removed during purification.

Q3: My product analysis shows the presence of an amide or carboxylic acid. What is the source of this impurity?

A3: The nitrile functional group (-C≡N) in your product is susceptible to hydrolysis, which can occur in two stages: first to an amide and then to a carboxylic acid.[7][8] This yields 5-(1H-1,2,4-triazol-1-yl)pentanamide and subsequently 5-(1H-1,2,4-triazol-1-yl)pentanoic acid.

Causality: Hydrolysis is catalyzed by the presence of water under either acidic or basic conditions.[9][10] This can happen during an aqueous work-up if the pH is not carefully controlled, or during purification if wet solvents are used, especially with prolonged heating.

Mitigation Strategies:

  • Control pH During Work-up: When performing aqueous extractions, use a buffered or neutral wash (e.g., saturated sodium bicarbonate followed by brine) to avoid prolonged exposure to strong acids or bases.

  • Use Anhydrous Solvents: Ensure all solvents used for reaction and purification (especially column chromatography) are thoroughly dried.

  • Minimize Heat and Time: Avoid unnecessarily long heating times during reaction or solvent evaporation.

Q4: How can I identify and remove residual high-boiling solvents like DMF or DMSO?

A4: Solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent for this reaction due to their polarity and high boiling points, but these same properties make them difficult to remove.[11]

Identification:

  • ¹H NMR: These solvents have very characteristic singlets in the ¹H NMR spectrum (DMF: ~8.0, 2.9, 2.7 ppm; DMSO: ~2.5 ppm).

  • GC-MS: This is a highly sensitive method for quantifying residual solvents.[12]

Removal Techniques:

  • High-Vacuum Distillation/Evaporation: Use a high-vacuum pump and gently warm the sample (e.g., 40-50 °C) to facilitate removal.

  • Azeotropic Distillation: Add a lower-boiling solvent that forms an azeotrope with the high-boiling solvent (e.g., toluene or heptane) and distill it off. Repeat this process several times.

  • Aqueous Washes: For solvents like DMF, which are water-soluble, performing multiple washes of an organic solution of your product (e.g., in ethyl acetate or dichloromethane) with water or brine can effectively transfer the residual solvent to the aqueous phase.

  • Lyophilization (Freeze-Drying): If the product is a solid and stable, dissolving it in a solvent like 1,4-dioxane or water and then freeze-drying can effectively remove residual high-boiling solvents.

Visual Troubleshooting Workflows

The following diagrams provide a systematic approach to identifying and resolving impurity issues.

G cluster_synthesis Synthesis & Impurity Formation Triazole 1,2,4-Triazole Base Base / Solvent Triazole->Base Halopentanenitrile 5-Chlorovaleronitrile Halopentanenitrile->Base Product_N1 Desired Product 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile Base->Product_N1 Major Pathway (N1 attack) Product_N4 Isomeric Impurity (N4-alkylated) Base->Product_N4 Side Pathway (N4 attack) Hydrolysis H₂O / H⁺ or OH⁻ Product_N1->Hydrolysis Amide Amide Impurity Hydrolysis->Amide Acid Carboxylic Acid Impurity Amide->Acid

Caption: Figure 1: Primary synthesis pathway and origins of major impurities.

G Start Impurity Detected in Crude Product Identify Identify Impurity (NMR, HPLC, GC-MS) Start->Identify Decision Impurity Type? Identify->Decision Isomer Isomer (N4) Decision->Isomer Isomer SM Starting Material Decision->SM Starting Material Hydrolysis Hydrolysis (Amide/Acid) Decision->Hydrolysis Hydrolysis Solvent Residual Solvent Decision->Solvent Solvent Action_Isomer Optimize Reaction: - Change Base/Solvent - Adjust Temperature - Purify via Chromatography Isomer->Action_Isomer Action_SM Optimize Reaction: - Increase Time/Temp - Check Stoichiometry - Improve Purification SM->Action_SM Action_Hydrolysis Optimize Work-up: - Neutralize pH - Use Dry Solvents - Minimize Heat Hydrolysis->Action_Hydrolysis Action_Solvent Improve Purification: - High-Vacuum Evaporation - Aqueous Washes - Azeotropic Distillation Solvent->Action_Solvent

Caption: Figure 2: Systematic workflow for troubleshooting common impurities.

Data Summary & Analytical Protocols

Precise analytical methods are key to effective troubleshooting. The table below summarizes common impurities and their typical analytical characteristics.

Table 1: Summary of Common Impurities and Analytical Signatures

Impurity NameMolecular FormulaMW ( g/mol )Typical Analytical Signature
Desired Product C₇H₈N₄148.17¹H NMR: Two distinct signals for triazole protons. HPLC: Main product peak.
5-(4H-1,2,4-triazol-4-yl)pentanenitrile (N4-Isomer)C₇H₈N₄148.17¹H NMR: Single signal for two equivalent triazole protons. HPLC: Separate peak, usually with a slightly shorter RT.
1,2,4-TriazoleC₂H₃N₃69.07¹H NMR: Characteristic signals for triazole protons. Highly water-soluble.
5-ChlorovaleronitrileC₅H₈ClN117.58GC-MS: Easily detectable. ¹H NMR: Aliphatic signals distinct from the product's pentanenitrile chain.
5-(1H-1,2,4-triazol-1-yl)pentanamide (Amide)C₇H₁₀N₄O166.18¹H NMR: Appearance of broad amide NH₂ signals. IR: Strong C=O stretch (~1650 cm⁻¹). MS: M+18 peak relative to product.
5-(1H-1,2,4-triazol-1-yl)pentanoic acid (Carboxylic Acid)C₇H₉N₃O₂183.17¹H NMR: Appearance of a broad carboxylic acid -OH signal (>10 ppm). MS: M+35 peak relative to product.
Experimental Protocol: Synthesis of 5-(1H-1,2,4-triazol-1-yl)pentanenitrile

This protocol is optimized for high N1-regioselectivity.[3][13]

  • Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF, 10 mL per 1 g of 1,2,4-triazole).

  • Deprotonation: Cool the solvent to 0-5 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Stir the suspension at 0-5 °C for 30 minutes, then add 1,2,4-triazole (1.0 equivalent) slowly.

  • Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases and a clear solution of the sodium salt forms.

  • Alkylation: Cool the mixture back to 0-5 °C. Add 5-chlorovaleronitrile (1.05 equivalents) dropwise via a syringe, maintaining the temperature below 15 °C.

  • Once the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C for 4-6 hours, or until TLC/HPLC analysis shows complete consumption of the 1,2,4-triazole.

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding it to ice-cold water (10x the volume of DMF).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude oil/solid by silica gel column chromatography using a gradient elution (e.g., 50% to 100% ethyl acetate in hexanes) to separate the N1- and N4-isomers and other impurities.

Protocol: HPLC Method for Purity and Isomer Analysis

This method provides a baseline for separating the product from its key impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve ~1 mg of sample in 1 mL of 1:1 Acetonitrile:Water.

References

  • Martínková, L., & Veselá, A. B. (n.d.). The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. Science of Synthesis.
  • Veeprho. (n.d.). Triazole Impurities and Related Compound.
  • BenchChem. (n.d.). Purification methods for removing impurities from nitriles.
  • Clark, J. (n.d.). Hydrolysis of nitriles. Chemguide.
  • Farmer, S. (2020, July 01). 21.5: Hydrolysis of nitriles. Chemistry LibreTexts.
  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II.
  • ECHEMI. (n.d.). Hydrolysis of nitriles: Amide vs Carboxylic acid.
  • BenchChem Technical Support Team. (2025, December). Technical Support Center: Optimizing N-Alkylation of 1,2,4-Triazoles. BenchChem.
  • Vulcanchem. (n.d.). 5-(1h-1,2,4-Triazol-1-yl)pentanenitrile.
  • Chromatography Online. (2026, March 29). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS.
  • ATSDR. (n.d.). 6. ANALYTICAL METHODS.
  • BenchChem. (n.d.). An In-Depth Technical Guide to the Synthesis and Reactions of 1,2,4-Triazoles.
  • CymitQuimica. (n.d.). CAS 6280-87-1: 5-Chloropentanenitrile.
  • DTIC. (2007, April 06). A Practical Methylation Procedure for (1H)-1,2,4-Triazole (Preprint).
  • NotEvans. (2017, August 27). Separation of alkylated 1,2,4-triazole in solution. Chemistry Stack Exchange.
  • Davenport, R., et al. (2023). Conquering Regioselectivity Issues: Scalable Synthesis to an Alkylated 1,2,4-Triazole Building Block. Organic Process Research & Development, 27, 928–937.
  • ChemicalBook. (n.d.). 5-Chlorovaleronitrile.
  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
  • Google Patents. (n.d.). US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile Synthesis

Welcome to the Application Scientist Support Portal. The synthesis of 5-(1H-1,2,4-triazol-1-yl)pentanenitrile—typically achieved via the nucleophilic substitution of 5-bromopentanenitrile (or 5-chloropentanenitrile) with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. The synthesis of 5-(1H-1,2,4-triazol-1-yl)pentanenitrile—typically achieved via the nucleophilic substitution of 5-bromopentanenitrile (or 5-chloropentanenitrile) with 1H-1,2,4-triazole—is a critical transformation in the development of various active pharmaceutical ingredients.

While the fundamental SN2 mechanism appears straightforward, the ambident nature of the 1,2,4-triazolate anion and the chemical sensitivity of the pentanenitrile alkylating agent often lead to complex side reactions. This guide provides field-proven, mechanistically grounded solutions to optimize your workflow, ensuring high yields and rigorous regiocontrol.

Mechanistic Overview of Reaction Pathways

Before addressing specific troubleshooting steps, it is essential to establish the causality behind the observed reaction pathways. Deprotonation of 1H-1,2,4-triazole yields an ambident nucleophile. Because the N1 and N2 positions are equivalent, alkylation primarily competes between the N1 and N4 positions[1]. Concurrently, the alkylating agent is susceptible to base-catalyzed degradation.

Pathway Reactants 1H-1,2,4-Triazole + 5-Bromopentanenitrile N1 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile (Desired N1 Isomer) Reactants->N1 Base (SN2) Kinetic & Thermodynamic N4 5-(4H-1,2,4-Triazol-4-yl)pentanenitrile (Undesired N4 Isomer) Reactants->N4 Competing Nucleophilic Attack Elim 4-Pentenenitrile (Elimination) Reactants->Elim Strong Base (E2) Quat Quaternary Triazolium Salt (Overalkylation) N1->Quat Excess Alkylating Agent

Reaction pathways and common side reactions in 1,2,4-triazole alkylation.

Troubleshooting & FAQs

Controlling Regioselectivity (N1 vs. N4 Alkylation)

Q: My reaction yields a significant amount of the N4-alkylated regioisomer. How can I drive the reaction toward the N1 product? A: Achieving high regioselectivity requires careful manipulation of the ion-pairing in the transition state. While N1 is thermodynamically favored, N4 alkylation occurs due to the exposed nucleophilic character of the triazolate anion[2].

  • The Solution: Switch your base to 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in an anhydrous solvent like Tetrahydrofuran (THF). The bulky, protonated DBU conjugate acid forms a tight, regioselective ion-pair with the triazolate anion, effectively shielding the N4 position and directing the electrophile to the N1 position[3]. This specific system consistently affords an N1:N4 ratio of approximately 90:10[4].

Preventing Overalkylation

Q: LC-MS analysis of my crude mixture shows a highly polar impurity with a mass corresponding to [M+Alkyl]⁺. What is this? A: You are observing the formation of a quaternary 1,4-dialkyl-1,2,4-triazolium salt[5]. Once the desired N1-alkylated product forms, the N4 position remains weakly nucleophilic. If excess 5-bromopentanenitrile is present, or if the reaction is heated excessively, a second alkylation event occurs.

  • The Solution: Strictly limit the stoichiometry of 5-bromopentanenitrile to 1.05 equivalents. Do not push the reaction with excess alkyl halide. If conversion stalls, the issue is likely poor deprotonation (wet solvent) rather than a lack of electrophile.

Mitigating Alkyl Halide Degradation

Q: I am losing my nitrile group during the reaction. The IR spectrum of the byproduct shows a strong carbonyl stretch. A: This indicates nitrile hydrolysis, converting your pentanenitrile into a pentanamide or pentanoic acid. This exclusively occurs when using aqueous bases (e.g., NaOH in water) or heavily hydrated inorganic salts (like wet K₂CO₃) at elevated temperatures. Always use strictly anhydrous conditions and non-nucleophilic organic bases (like DBU) to preserve the nitrile functionality.

Q: I am detecting 4-pentenenitrile in the headspace/crude mixture, and my overall yield is low. A: Your base is acting as a nucleophile/strong base rather than just a proton scavenger, triggering a base-catalyzed E2 elimination of the 5-bromopentanenitrile. Hard bases (like NaOH or NaOMe) promote this. Switching to a sterically hindered amidine base (DBU) or a softer inorganic base (Cs₂CO₃) drastically reduces E2 elimination.

Quantitative Optimization Data

To facilitate your experimental design, the following table summarizes the causal effects of various base/solvent systems on the yield and side-reaction profile during 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile synthesis.

Base / Solvent SystemN1:N4 RegioselectivityNitrile Hydrolysis RiskE2 Elimination RiskTypical N1 Yield
DBU / THF 90:10None (Anhydrous)Low>85%
Cs₂CO₃ / MeCN 85:15LowLow~75%
K₂CO₃ / DMF 80:20LowModerate~70%
NaOH / H₂O 60:40HighHigh<40%

Validated Experimental Protocol: Regioselective N1-Alkylation

This protocol is designed as a self-validating system. By integrating specific analytical checkpoints, you can verify the mechanistic integrity of the reaction in real-time.

Workflow S1 1. Deprotonation 1.0 eq Triazole + 1.1 eq DBU in THF (0 °C) S2 2. Alkylation Add 1.05 eq 5-Bromopentanenitrile S1->S2 S3 3. System Validation LC-MS Check (Target N1:N4 ≥ 9:1) S2->S3 S4 4. Quench & Workup Aqueous NH4Cl / EtOAc Extraction S3->S4 S5 5. Isomer Separation Silica Gel Chromatography S4->S5

Validated step-by-step experimental workflow for regioselective N1-alkylation.

Step-by-Step Methodology

Step 1: Anhydrous Deprotonation

  • Flame-dry a round-bottom flask under an inert atmosphere (N₂ or Argon).

  • Dissolve 1H-1,2,4-triazole (1.0 eq) in anhydrous THF (0.5 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Add DBU (1.1 eq) dropwise over 5 minutes. Stir for 15 minutes to ensure complete formation of the DBU-triazolate ion pair.

Step 2: Controlled Alkylation

  • Dissolve 5-bromopentanenitrile (1.05 eq) in a minimal amount of anhydrous THF.

  • Add the alkyl halide solution dropwise to the reaction mixture at 0 °C to prevent localized thermal spikes that promote E2 elimination.

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4–6 hours.

Step 3: Real-Time Validation Check

  • Self-Validation: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

  • Success Criteria: The desired N1 isomer (5-(1H-1,2,4-triazol-1-yl)pentanenitrile) will elute later than the more polar N4 isomer on a standard C18 reverse-phase column. A peak area ratio of ≥9:1 confirms successful regiocontrol. The absence of a[M+Alkyl]⁺ mass confirms no overalkylation has occurred.

Step 4: Quench and Extraction

  • Quench the reaction by adding saturated aqueous NH₄Cl solution (equal to the reaction volume). Causality: NH₄Cl neutralizes the DBU without causing base-catalyzed hydrolysis of the product's nitrile group.

  • Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Chromatographic Purification

  • Purify the crude residue via silica gel column chromatography.

  • Use a gradient elution (e.g., Hexanes to 70% EtOAc/Hexanes). The less polar N1 isomer will elute first, allowing for clean separation from the residual N4 isomer.

References

  • An In-Depth Technical Guide to the Synthesis and Reactions of 1,2,4-Triazoles. Benchchem. 1[1]

  • An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate. 4[4]

  • Technical Support Center: Optimizing N-Alkylation of 1,2,4-Triazoles. Benchchem. 2[2]

  • Taming Ambident Triazole Anions. Edinburgh Research Explorer. 3[3]

  • Syntheses of 1-Alkyl-1,2,4-triazoles and the Formation of Quaternary 1-Alkyl-4-polyfluoroalkyl-1,2,4-triazolium Salts Leading to Ionic Liquids. ACS Publications. 5[5]

Sources

Optimization

Technical Support Center: Purification of Crude 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile Mixtures

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals tasked with isolating high-purity 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile from co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals tasked with isolating high-purity 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile from complex crude alkylation matrices.

The synthesis of this intermediate—typically achieved via the nucleophilic substitution of 5-bromopentanenitrile with 1,2,4-triazole—presents a unique set of downstream challenges. Because 1,2,4-triazole exhibits tautomerism, alkylation inherently produces a mixture of regioisomers. Furthermore, the reliance on polar aprotic solvents (like DMF) and inorganic bases creates a crude matrix prone to emulsions and product entrapment. This guide provides the mechanistic causality and self-validating protocols required to overcome these bottlenecks.

Troubleshooting Guide & FAQs

Q1: How do I separate the desired N1-isomer (5-(1H-1,2,4-triazol-1-yl)pentanenitrile) from the N4-isomer byproduct? A1: Alkylation of 1,2,4-triazole typically yields a ~9:1 ratio of N1 to N4 isomers. This regioselectivity is driven by the thermodynamic stability and steric accessibility of the adjacent N1/N2 nitrogens[1]. The N4-isomer possesses a higher degree of symmetry and a larger dipole moment, making it significantly more polar[2]. Because of this polarity differential, silica gel flash chromatography is highly effective. The N1-isomer will elute first using a gradient of Dichloromethane (DCM) to 5% Methanol in DCM, while the N4-isomer will be retained longer on the column[1].

Q2: My post-reaction NMR shows massive amounts of residual DMF. Standard rotary evaporation isn't removing it. What is the most effective protocol? A2: DMF has a high boiling point (153 °C) and forms strong dipole interactions with the nitrile group of your product. Instead of attempting high-vacuum distillation—which risks thermal degradation of the pentanenitrile chain—utilize a chemical wash. Dilute your crude mixture in an organic solvent like Ethyl Acetate (EtOAc) and wash with a 5% aqueous Lithium Chloride (LiCl) solution. The Li+ ions strongly coordinate with the carbonyl oxygen of DMF, forcing it into the aqueous phase while leaving your target compound in the organic layer. Alternatively, continuous liquid-liquid extraction can be employed for highly water-soluble triazole derivatives[3].

Q3: I am experiencing severe emulsions during the aqueous workup. How can I break them? A3: Emulsions in these mixtures are typically caused by fine suspensions of inorganic salts (e.g., K2CO3 or NaBr from the alkylation step) and the surfactant-like behavior of partially dissolved triazole salts[4]. To resolve this, filter the crude mixture through a pad of Celite to remove insoluble inorganic salts before adding water. Additionally, using brine (saturated NaCl) instead of DI water for the final wash increases the ionic strength of the aqueous phase, reducing the solubility of the organic solvent and breaking the emulsion.

Q4: Can I use crystallization instead of chromatography to purify this mixture? A4: Yes, but it requires intermediate salt formation. The free base of 5-(1H-1,2,4-triazol-1-yl)pentanenitrile is an oil or low-melting solid, making direct crystallization difficult. By treating the crude organic extract with anhydrous oxalic acid or ethereal HCl, you can precipitate the triazolium salt[4]. The N1 and N4 salts have different solubility profiles in solvents like isopropanol/diisopropyl ether, allowing for selective crystallization[5]. The free base can then be regenerated by neutralizing with aqueous NaHCO3.

Quantitative Data Presentation: Matrix Profiling

To successfully purify the crude mixture, you must exploit the physicochemical differences of its components. The table below summarizes the crude matrix profile and the targeted removal strategies.

ComponentPhysicochemical PropertyTarget Removal StrategyAnalytical Signature (1H NMR, CDCl3)
5-(1H-1,2,4-Triazol-1-yl)pentanenitrile Moderate polarity, organic solubleTarget Compound Two distinct triazole singlets (~7.9 ppm and ~8.1 ppm).
5-(4H-1,2,4-Triazol-4-yl)pentanenitrile High polarity, higher dipole momentSilica gel chromatography (Late eluting fractions)Single symmetric triazole singlet (~8.2 ppm).
N,N-Dimethylformamide (DMF) High boiling (153 °C), water-miscible5% aq. LiCl liquid-liquid extractionDistinct singlets at 2.88 ppm and 2.96 ppm.
Unreacted 1,2,4-Triazole Highly water-soluble, slightly acidicSaturated aqueous NaHCO3 washBroad NH peak, highly soluble in aqueous base.
Inorganic Salts (e.g., K2CO3, KBr) Insoluble in organic solventsPhysical filtration prior to LLEVisual: White precipitate in the crude matrix.

Experimental Protocols

Protocol A: Matrix Cleanup via Liquid-Liquid Extraction (LLE)

This protocol isolates the mixed regioisomers from solvent residues, unreacted starting materials, and inorganic byproducts.

  • Filtration: Filter the crude reaction mixture through a medium-porosity glass frit packed with a 1 cm layer of Celite to remove bulk inorganic salts. Rinse the filter cake with 2 volumes of Ethyl Acetate (EtOAc).

  • Dilution: Transfer the filtrate to a separatory funnel and dilute with EtOAc to achieve a 1:10 ratio of crude mass to solvent volume.

  • LiCl Wash (DMF Removal): Add an equal volume of 5% (w/v) aqueous LiCl solution. Invert gently 10-15 times (do not shake vigorously to avoid emulsions). Vent frequently. Allow phases to separate and discard the lower aqueous layer. Repeat this step three times.

  • Base Wash (Triazole Removal): Wash the organic layer with 0.5 volumes of saturated aqueous NaHCO3 to neutralize and partition any unreacted 1,2,4-triazole into the aqueous phase[6].

  • Drying & Concentration: Wash with 0.5 volumes of brine, dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure (40 °C, 50 mbar) to yield the crude isomer mixture.

Protocol B: Regioisomer Resolution via Flash Chromatography

This protocol separates the N1-target from the N4-impurity based on dipole-dipole interactions with the stationary phase.

  • Column Preparation: Pack a column with 230-400 mesh silica gel using Dichloromethane (DCM) as the slurry solvent. Ensure a flat, even silica bed.

  • Loading: Dissolve the crude isomer mixture from Protocol A in a minimum volume of DCM (approx. 1 mL per gram of crude) and apply it evenly to the top of the silica bed.

  • Elution Gradient:

    • 0-3 Column Volumes (CV): 100% DCM

    • 3-8 CV: 98:2 DCM:Methanol

    • 8-12 CV: 95:5 DCM:Methanol

  • Fraction Collection & TLC Monitoring: Collect fractions and monitor via TLC (Eluent: 90:10 DCM:MeOH, UV active at 254 nm, or stain with KMnO4). The N1-isomer (target) typically elutes around 98:2 DCM:MeOH. The N4-isomer binds more strongly to the silanol groups and elutes later at 95:5 DCM:MeOH[1].

  • Isolation: Pool the fractions containing the pure N1-isomer (confirm via TLC co-spotting) and evaporate to dryness to yield the analytically pure target.

Process Visualization

Workflow Crude Crude Reaction Mixture (N1, N4, DMF, Salts, Triazole) Filtration Filtration (Remove Salts) & EtOAc Dilution Crude->Filtration LLE Liquid-Liquid Extraction (5% aq. LiCl Wash) Filtration->LLE AqPhase Aqueous Phase (DMF, Unreacted Triazole) LLE->AqPhase Discard OrgPhase Organic Phase (N1 & N4 Isomers) LLE->OrgPhase Retain Chromatography Silica Flash Chromatography (DCM:MeOH Gradient) OrgPhase->Chromatography N4Isomer Late Eluting Fractions (N4-Isomer Impurity) Chromatography->N4Isomer More Polar N1Isomer Early Eluting Fractions (Pure N1-Target) Chromatography->N1Isomer Less Polar

Fig 1. Sequential purification workflow for 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile.

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Troubleshooting

Technical Support Center: HPLC Troubleshooting for 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals facing chromatographic challenges with 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals facing chromatographic challenges with 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile. Because of the basic nature of the 1,2,4-triazole ring, this compound is highly susceptible to secondary interactions during reversed-phase high-performance liquid chromatography (RP-HPLC), which frequently manifests as severe peak tailing.

Section 1: Mechanistic Diagnostics (The "Why")

Q1: Why does 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile consistently exhibit peak tailing on standard C18 columns? A1: The root cause is chemical adsorption driven by secondary interactions. While the pentanenitrile chain interacts predictably with the hydrophobic C18 stationary phase, the basic nitrogen atoms within the 1,2,4-triazole moiety possess lone electron pairs. These nitrogens act as hydrogen bond acceptors and weak bases, interacting strongly with unbonded, acidic silanol groups (Si-OH) on the silica support surface[1]. When multiple retention mechanisms (hydrophobic partitioning + ion-exchange/hydrogen bonding) occur simultaneously, the desorption kinetics for the silanol-bound molecules are much slower, causing the later-eluting half of the peak to broaden and "tail"[2].

Q2: How do I definitively prove whether my tailing is caused by these silanol interactions or a failing column? A2: You must isolate chemical factors from physical factors by injecting a neutral, non-ionizable marker compound (e.g., toluene or uracil). Neutral compounds cannot undergo acid-base interactions with silanols[3].

  • Chemical Issue: If the neutral marker peak is perfectly symmetrical (Asymmetry Factor As​≈1.0 ) but your 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile peak tails, the issue is strictly chemical (silanol interactions)[3].

  • Physical Issue: If both the neutral marker and your analyte tail, you have a physical system problem, such as column bed deformation (a void), mismatched sample solvent, or excessive extra-column dead volume in your PEEK tubing/fittings[1][3]. This self-validating test prevents you from wasting time optimizing a mobile phase for a physically broken system.

Section 2: Method Optimization & Corrective Actions (The "How")

Q3: What is the most effective mobile phase pH strategy for this specific molecule? A3: To eliminate silanol interactions, you must control the ionization state of the stationary phase. The pKa of isolated surface silanols is typically between 3.5 and 4.5. By lowering the mobile phase pH to 2.5–3.0 (using buffers like 25 mM potassium dihydrogen phosphate adjusted with phosphoric acid), you fully protonate the silanol groups, rendering them neutral and eliminating their ion-exchange capacity[1]. Because the triazole ring may also become partially protonated at this pH, you may need to reduce your organic modifier concentration (e.g., acetonitrile) to maintain adequate column retention (capacity factor, k′>1.5 )[4].

Q4: If low pH isn't enough, what mobile phase additives can suppress tailing? A4: If you are using an older "Type A" silica column, pH adjustment alone may fail due to trace metal impurities activating the silanols[2]. In this scenario, adding a competing amine modifier like Triethylamine (TEA) is highly effective. TEA is a strong base that aggressively binds to the active silanol sites, effectively masking them and preventing the 1,2,4-triazole nitrogen atoms from interacting[5][6].

Q5: What hardware changes guarantee a permanent fix? A5: Transition to a modern, base-deactivated "Type B" high-purity silica column[2]. These columns undergo extensive endcapping (reacting residual silanols with short-chain silanes like trimethylchlorosilane) and steric protection, drastically reducing the population of active acidic sites[3].

Diagnostic Workflow

G Start Peak Tailing Observed Asymmetry Factor (As) > 1.5 Test Inject Neutral Marker (e.g., Toluene/Uracil) Start->Test Decision Does the Neutral Marker Tail? Test->Decision Physical Physical Issue (Dead Volume / Void) Decision->Physical  Yes Chemical Chemical Issue (Silanol Interactions) Decision->Chemical  No FixPhys1 Check Tubing & Fittings Physical->FixPhys1 FixPhys2 Replace Voided Column Physical->FixPhys2 FixChem1 Lower Mobile Phase pH < 3.0 Chemical->FixChem1 FixChem2 Add 0.1% TEA Modifier Chemical->FixChem2 FixChem3 Use Endcapped Type B Silica Chemical->FixChem3

Diagnostic workflow for isolating and resolving HPLC peak tailing of basic analytes.

Section 3: Quantitative Data & Methodological Protocols

Data Presentation: Impact of Chromatographic Conditions

The following table summarizes the expected quantitative impact of various corrective actions on the peak asymmetry of triazole-containing compounds.

Column TypeMobile Phase AdditiveMobile Phase pHExpected Asymmetry Factor ( As​ )Diagnosis / Outcome
Type A Silica (Non-endcapped)None6.53.5 - 4.2Severe chemical tailing; strong silanol interaction.
Type A Silica (Non-endcapped)0.1% Triethylamine (TEA)6.51.4 - 1.6Moderate improvement; TEA masks active silanols.
Type B Silica (Endcapped)None6.51.5 - 1.8Slight tailing; residual silanols still active at neutral pH.
Type B Silica (Endcapped)None2.51.0 - 1.1Optimal; silanols fully protonated, interactions eliminated.
Experimental Protocol: Preparation of Silanol-Masking Mobile Phase

Objective: Formulate a robust aqueous mobile phase to prevent basic analyte tailing by fully protonating stationary phase silanols and masking residual active sites.

Step-by-Step Methodology:

  • Buffer Preparation: Weigh exactly 3.40 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) and dissolve it in 900 mL of HPLC-grade water to create a ~25 mM buffer solution.

  • Additive Introduction (Optional): If utilizing an older column prone to trace-metal activation, add 1.0 mL of Triethylamine (TEA) to the solution[6]. (Safety Note: TEA is volatile and caustic; perform this step in a certified fume hood).

  • pH Adjustment: Immerse a calibrated pH probe into the stirring solution. Slowly add concentrated Orthophosphoric acid ( H3​PO4​ ) dropwise until the pH stabilizes exactly at 2.5 ± 0.05. This precise pH is critical to ensure silanol protonation[1].

  • Volume Adjustment: Transfer the adjusted solution to a 1000 mL volumetric flask and bring to volume with HPLC-grade water.

  • Filtration & Degassing: Filter the entire buffer through a 0.45 μ m (or 0.22 μ m for UHPLC systems) hydrophilic PTFE membrane filter under vacuum. This removes particulates and degasses the solvent to prevent pump cavitation.

  • System Equilibration: Pump the mobile phase through a base-deactivated (endcapped) C18 column at 1.0 mL/min for a minimum of 20 column volumes to ensure complete stationary phase equilibration before injecting the 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile sample.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis of 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile within a Focused Triazole Library for Antifungal Drug Discovery

Abstract The 1,2,4-triazole scaffold is a cornerstone in the development of antifungal agents, primarily due to its ability to inhibit lanosterol 14α-demethylase (CYP51), an essential enzyme in the fungal ergosterol bios...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1,2,4-triazole scaffold is a cornerstone in the development of antifungal agents, primarily due to its ability to inhibit lanosterol 14α-demethylase (CYP51), an essential enzyme in the fungal ergosterol biosynthesis pathway.[1][2] This guide presents a comparative efficacy study of a novel triazole derivative, 5-(1H-1,2,4-triazol-1-yl)pentanenitrile, situated within a rationally designed library of structural analogs. Through a systematic evaluation of structure-activity relationships (SAR), we elucidate the critical chemical features governing antifungal potency. This document provides detailed experimental protocols for the synthesis of a focused triazole library, in vitro antifungal susceptibility testing, and a direct enzyme inhibition assay against Candida albicans CYP51. The objective is to furnish researchers, scientists, and drug development professionals with a rigorous framework for evaluating novel triazole-based compounds, using 5-(1H-1,2,4-triazol-1-yl)pentanenitrile as a case study.

Introduction: The Enduring Importance of Triazoles in Antifungal Therapy

Invasive fungal infections represent a significant and growing threat to public health, particularly in immunocompromised patient populations.[3] The triazole class of antifungal drugs, which includes foundational medicines like fluconazole and voriconazole, has been a frontline defense for decades.[3][4] Their mechanism of action is the targeted inhibition of CYP51, which disrupts the integrity of the fungal cell membrane by depleting ergosterol, leading to either fungistatic or fungicidal effects.[1]

However, the emergence of drug-resistant fungal strains necessitates the continuous development of new antifungal agents with improved efficacy, selectivity, and pharmacokinetic profiles.[2] Chemical libraries based on the 1,2,4-triazole core offer a fertile ground for discovering such novel candidates.[5] By systematically modifying the substituents on the triazole ring, it is possible to explore the chemical space and identify compounds with superior activity.

This guide focuses on 5-(1H-1,2,4-triazol-1-yl)pentanenitrile (referred to as T5N ), a compound featuring a flexible alkylnitrile chain. We hypothesize that this nitrile group and the length of the alkyl chain may influence the compound's interaction with the active site of CYP51. To test this, we have designed a small, focused library of analogs with variations in chain length and terminal functional groups. This comparative approach allows for a direct assessment of T5N 's potential and provides valuable SAR insights for future drug design.

Experimental Design & Methodologies

The overall experimental workflow is designed to synthesize a focused library of triazole derivatives, assess their whole-cell antifungal activity, and then investigate their direct interaction with the molecular target, CYP51.

experimental_workflow cluster_synthesis Phase 1: Synthesis & Characterization cluster_screening Phase 2: Biological Screening cluster_analysis Phase 3: Data Analysis S1 Library Design (T5N & Analogs) S2 Parallel Synthesis S1->S2 S3 Purification (Chromatography) S2->S3 S4 Structural Verification (NMR, MS) S3->S4 B1 Antifungal Susceptibility (MIC Determination) S4->B1 Pure Compounds B2 CYP51 Enzyme Inhibition Assay (IC50) B1->B2 Active Compounds A1 Data Compilation (MIC & IC50 values) B2->A1 Efficacy Data A2 Structure-Activity Relationship (SAR) Analysis A1->A2 A3 Lead Identification A2->A3

Caption: Overall experimental workflow from library synthesis to lead identification.
Synthesis of the Focused Triazole Library

Rationale: To evaluate the contribution of the pentanenitrile moiety of T5N , a library of analogs was synthesized. The general synthetic scheme involves the N-alkylation of 1,2,4-triazole with various halo-alkanes or halo-nitriles. This approach is efficient and allows for the generation of diverse derivatives from a common starting material.

General Protocol for Synthesis of 1-Alkyl-1H-1,2,4-Triazoles:

  • Preparation: To a solution of 1H-1,2,4-triazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq) as a base.

  • Reaction: Stir the suspension at room temperature for 30 minutes. Add the corresponding alkyl halide (e.g., 5-bromopentanenitrile for T5N ) (1.1 eq) dropwise to the mixture.

  • Incubation: Heat the reaction mixture to 60°C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired compound.

  • Characterization: Confirm the structure and purity of all synthesized compounds using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Antifungal Susceptibility Testing

Rationale: The primary measure of a compound's antifungal efficacy is its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a fungus. We employ the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) for its reproducibility and comparability.[6][7]

Protocol for Broth Microdilution MIC Assay (Adapted from CLSI M27):

  • Fungal Strain: Use Candida albicans (e.g., ATCC 90028) as the test organism.

  • Inoculum Preparation: Subculture the fungal isolate on Sabouraud Dextrose Agar at 35°C for 24 hours. Harvest colonies and suspend them in sterile saline. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.[8] Dilute this suspension 1:1000 in RPMI 1640 medium to obtain the final inoculum concentration.

  • Plate Preparation: Prepare serial twofold dilutions of the test compounds (from 256 µg/mL to 0.25 µg/mL) in a 96-well microtiter plate using RPMI 1640 medium. The final volume in each well should be 100 µL.

  • Inoculation: Inoculate each well with 100 µL of the final fungal inoculum. Include a growth control (no compound) and a sterility control (no inoculum). Fluconazole should be used as a positive control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which a significant reduction in growth (typically ≥50%) is visually observed compared to the growth control.[8]

Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

Rationale: To confirm that the antifungal activity is due to the intended mechanism of action, a direct enzyme inhibition assay is crucial. This fluorescence-based assay measures the ability of the test compounds to inhibit the activity of recombinant C. albicans CYP51.[2][9]

cyp51_pathway Lanosterol Lanosterol CYP51 Lanosterol 14α-Demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol (Essential for Membrane Integrity) CYP51->Ergosterol Catalyzes Triazoles T5N & Other Triazoles Triazoles->CYP51 Inhibits

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by triazoles.

Protocol for Fluorescence-Based CYP51 Inhibition Assay:

  • Materials: Recombinant C. albicans CYP51, Cytochrome P450 reductase (CPR), a fluorescent substrate (e.g., BOMCC), NADPH, and potassium phosphate buffer (pH 7.4).[9]

  • Reaction Mixture: Prepare a reaction mixture containing CYP51 and the fluorescent substrate in the buffer.

  • Compound Addition: Add the test compounds at various concentrations (e.g., from 0.01 to 100 µM) to the wells of a 96-well black microplate. Ensure the final DMSO concentration is below 1% (v/v).

  • Pre-incubation: Add the reaction mixture to the wells and pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding NADPH.

  • Measurement: Immediately measure the increase in fluorescence over time (e.g., 30 minutes) using a fluorescence plate reader. The rate of reaction is proportional to the fluorescence signal.

  • IC₅₀ Determination: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required for 50% inhibition).[2]

Results and Comparative Analysis

The following data are presented as a representative example of the expected outcomes from the described experimental protocols.

Focused Triazole Library

A small library of compounds was synthesized to probe the structure-activity relationship around the 5-(1H-1,2,4-triazol-1-yl)pentanenitrile (T5N ) core.

Compound IDR-Group (Attached to Triazole N1)
T5N -(CH₂)₄-CN
T4N -(CH₂)₃-CN
T6N -(CH₂)₅-CN
T5A -(CH₂)₅-H
T5OH -(CH₂)₅-OH
FLC (Reference Drug - Fluconazole)
Comparative Efficacy Data

The synthesized compounds were evaluated for their whole-cell antifungal activity (MIC) against C. albicans and their direct inhibitory potency against the CYP51 enzyme (IC₅₀).

Compound IDMIC vs. C. albicans (µg/mL)CYP51 IC₅₀ (µM)
T5N 80.5
T4N 161.2
T6N 160.9
T5A 645.8
T5OH 323.1
FLC 40.2
Discussion and Structure-Activity Relationship (SAR) Analysis

The results from our comparative study provide critical insights into the structural requirements for antifungal activity in this series.

  • Efficacy of T5N: 5-(1H-1,2,4-triazol-1-yl)pentanenitrile (T5N ) demonstrated moderate whole-cell antifungal activity (MIC = 8 µg/mL) and potent inhibition of the target enzyme CYP51 (IC₅₀ = 0.5 µM). Its MIC is comparable to the reference drug fluconazole, indicating it is a promising lead compound.

  • Impact of Alkyl Chain Length: A comparison between T4N , T5N , and T6N suggests that an alkyl chain of five carbons (T5N ) is optimal for CYP51 inhibition in this series. Shorter (T4N ) or longer (T6N ) chains resulted in a decrease in both enzymatic and whole-cell activity. This indicates a specific spatial requirement within the enzyme's active site for optimal binding.

  • Importance of the Nitrile Group: The crucial role of the terminal nitrile group is highlighted by comparing T5N to its analogs T5A (pentyl) and T5OH (pentanol). The removal of the nitrile group (T5A ) led to a significant loss of activity, with an 8-fold increase in MIC and an over 10-fold increase in IC₅₀. Replacing the nitrile with a hydroxyl group (T5OH ) partially restored activity but was still inferior to T5N . This suggests the nitrile moiety may be involved in a key hydrogen bond or polar interaction within the CYP51 active site, a feature that contributes to the compound's high affinity.[10][11]

sar_logic cluster_chain Chain Length Variation cluster_func Functional Group Variation T5N T5N -(CH₂)₄-CN (Potent) T4N T4N -(CH₂)₃-CN (Less Potent) T5N->T4N Shorter chain decreases activity T6N T6N -(CH₂)₅-CN (Less Potent) T5N->T6N Longer chain decreases activity T5A T5A -(CH₂)₅-H (Weak) T5N->T5A Removing -CN significantly decreases activity T5OH T5OH -(CH₂)₅-OH (Moderate) T5N->T5OH -OH is a poor substitute for -CN

Caption: Structure-Activity Relationship (SAR) analysis of the triazole library.

Conclusion and Future Directions

This guide demonstrates a systematic approach to evaluating the comparative efficacy of a novel triazole compound, 5-(1H-1,2,4-triazol-1-yl)pentanenitrile (T5N ), within a focused chemical library. Our findings indicate that T5N is a potent inhibitor of C. albicans CYP51 with promising whole-cell antifungal activity. The structure-activity relationship analysis underscores the critical importance of both the five-carbon alkyl chain length and the terminal nitrile functionality for optimal activity.

Future research should focus on expanding the library to further probe the pharmacophore. This includes exploring bioisosteric replacements for the nitrile group and introducing substitutions on the alkyl chain to enhance metabolic stability and pharmacokinetic properties. The protocols detailed herein provide a robust and validated framework for these continued drug discovery efforts, positioning T5N as a valuable lead for the development of next-generation antifungal agents.

References

  • Xu, M. et al. (2010). Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. The Journal of Organic Chemistry, 75, 8666-8669.
  • BenchChem. (2025). Ravuconazole vs.
  • Al-dhaqm, A. et al. (n.d.).
  • Li, R. et al. (n.d.). Comparison of the In Vitro Activities of Newer Triazoles and Established Antifungal Agents against Trichophyton rubrum. Antimicrobial Agents and Chemotherapy.
  • ResearchGate. (n.d.). Synthesis of 1H-1,2,4-triazole functionalized chromenols.
  • Rana, N. K. et al. (2025). Catalyst-free efficient synthesis of functionalized 1,2,4-triazole via ring opening/cyclization of arylidene thiazolone with aryl/alkyl-hydrazine.
  • Rana, N. K. et al. (2025). Catalyst-free efficient synthesis of functionalized 1,2,4-triazole via ring opening/cyclization of arylidene thiazolone with aryl/alkyl-hydrazine.
  • Liu, X. et al. (2024). Comparison of antifungal drugs in the treatment of invasive pulmonary aspergillosis: a systematic review and network meta-analysis. Frontiers in Pharmacology.
  • Wei, Q. et al. (n.d.).
  • BenchChem. (2025). The Structure-Activity Relationship of 1,2,4-Triazole Derivatives as Cardioprotective Agents: A Technical Guide.
  • ISRES Publishing. (n.d.). A review on various synthesis of 1,2,4 triazole compounds.
  • Fakhim, H. et al. (2020). Comparison of in vitro antifungal activity of novel triazoles with available antifungal agents against dermatophyte species caused tinea pedis. Journal de Mycologie Médicale, 30(2), 100935.
  • BenchChem. (2025). Application Notes and Protocols for Antitrypanosomal Sterol 14α-Demethylase (CYP51) Inhibitors.
  • de Graaf, C. et al. (2012). Structure–Activity Relationships and Molecular Modeling of 1,2,4-Triazoles as Adenosine Receptor Antagonists. ACS Medicinal Chemistry Letters.
  • Jasim, A. M. et al. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article.
  • Arikan, S. (n.d.). Current status of antifungal susceptibility testing methods. Medical Mycology, 45, 569-587.
  • ResearchGate. (n.d.). A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles.
  • Bio-protocol. (n.d.). Antifungal Susceptibility Testing.
  • de-Souza-Silva, C. M. et al. (2022). Broth Microdilution Screening Method: Detect New Antifungal Compounds. JoVE.
  • BenchChem. (2025). Application Notes and Protocols for Antifungal Susceptibility Testing of Arborcandin C.
  • Müller, F. et al. (2004). Quantitation of Lanosterol and Its Major Metabolite FF-MAS in an Inhibition Assay of CYP51 by Azoles with Atmospheric Pressure Photoionization Tandem Mass Spectrometry. Analytical Chemistry.
  • Pfaller, M. A. et al. (n.d.). Review Standardization of antifungal susceptibility testing.
  • Warrilow, A. G. S. et al. (n.d.). Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. Antimicrobial Agents and Chemotherapy.
  • Wang, Y. et al. (2020). Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis. Journal of Medicinal Chemistry.
  • Rozman, D. et al. (n.d.). Lanosterol 14α-demethylase (CYP51)
  • Iannazzo, D. et al. (n.d.). Synthesis and Biological Properties of 5-(1H-1,2,3-Triazol-4-yl)isoxazolidines: A New Class of C-Nucleosides. Molecules.
  • ResearchGate. (2026). Synthesis and biological activity of novel N-(5-((1H-1,2,4-triazol-1-yl)methyl)-4-tert-butylthiazol-2-yl)
  • Kumar, P. et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research.
  • Al-Masoudi, N. A. et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.
  • ResearchGate. (2025).

Sources

Comparative

A Comparative Guide to GC-MS and LC-MS for the Trace Detection of 5-(1h-1,2,4-Triazol-1-yl)pentanenitrile

Introduction: The Analytical Challenge In the landscape of pharmaceutical development and chemical synthesis, the accurate and sensitive detection of heterocyclic compounds is paramount. 5-(1h-1,2,4-Triazol-1-yl)pentanen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

In the landscape of pharmaceutical development and chemical synthesis, the accurate and sensitive detection of heterocyclic compounds is paramount. 5-(1h-1,2,4-Triazol-1-yl)pentanenitrile, a molecule featuring a polar 1,2,4-triazole ring linked to a pentanenitrile chain, represents a common analytical challenge.[1] Its structure imparts significant polarity and the potential for hydrogen bonding, making its trace-level quantification in complex matrices a non-trivial task.[1] The presence of multiple nitrogen atoms also makes it a candidate for specific detection strategies.

This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the trace detection of this compound. We will move beyond a simple listing of pros and cons to explore the fundamental principles, experimental causality, and practical workflows that a researcher must consider when selecting the optimal method for this and structurally related analytes.

The GC-MS Approach: Navigating Volatility and Polarity

Gas chromatography fundamentally relies on the analyte's ability to be volatilized without degradation and to partition between a gaseous mobile phase and a stationary phase. For polar, nitrogen-containing compounds like 5-(1h-1,2,4-Triazol-1-yl)pentanenitrile, this presents inherent challenges. The polarity of the triazole and nitrile moieties can lead to poor chromatographic performance, including peak tailing and low response, due to interactions with active sites within the GC system.[2]

The Causality Behind Derivatization

To overcome these limitations, chemical derivatization is often employed.[3] The primary goal of derivatization in this context is to mask the polar functional groups, thereby increasing the analyte's volatility and thermal stability.[4] By replacing the active hydrogen on the triazole ring with a non-polar group (e.g., a trimethylsilyl group), we fundamentally alter the molecule's properties to make it more amenable to GC analysis. This is not merely a preparatory step; it is a strategic chemical modification to enhance chromatographic behavior and improve analytical sensitivity.[3][4]

Experimental Protocol: GC-MS with Silylation

1. Sample Preparation & Derivatization:

  • Objective: To create a volatile, thermally stable derivative of the analyte.

  • Protocol:

    • Pipette 1 mL of the sample extract (e.g., in acetonitrile) into a 2 mL autosampler vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (as a catalyst).

    • Cap the vial tightly and heat at 70°C for 60 minutes.

    • Cool the vial to room temperature before analysis. The sample is now ready for injection.

2. GC-MS Instrumentation and Conditions:

  • Rationale: A non-polar column is selected to separate analytes based on boiling points, which is effective for the now-derivatized, less polar analyte.[2] A temperature gradient is used to ensure efficient elution and good peak shape.

  • Parameters:

    • GC System: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector: Splitless mode, 250°C.

    • Oven Program: Initial temperature of 80°C, hold for 1 min, ramp to 280°C at 20°C/min, and hold for 5 min.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization: Electron Ionization (EI) at 70 eV.[5]

    • MS Source Temp: 230°C.

    • MS Quad Temp: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for trace analysis, targeting characteristic ions of the silylated derivative.

GC-MS Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample in Solution Evaporation Evaporation to Dryness Sample->Evaporation Derivatization Add BSTFA/TMCS Heat at 70°C Evaporation->Derivatization DerivatizedSample Derivatized Analyte Derivatization->DerivatizedSample Injection GC Injection (Splitless, 250°C) DerivatizedSample->Injection Separation HP-5ms Column (Temp. Gradient) Injection->Separation Ionization Electron Ionization (EI, 70 eV) Separation->Ionization Detection Mass Spectrometer (SIM Mode) Ionization->Detection Data Data Analysis Detection->Data LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Aqueous or Biological Sample Dilution Dilution or Protein Precipitation Sample->Dilution PreparedSample Clarified Supernatant Dilution->PreparedSample Injection LC Injection PreparedSample->Injection Separation C18 Column (Gradient Elution) Injection->Separation Ionization Electrospray Ionization (ESI, Positive) Separation->Ionization Detection Triple Quadrupole MS (MRM Mode) Ionization->Detection Data Data Analysis Detection->Data

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Validation

Benchmarking 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile Against Standard Triazole Intermediates: A Technical Guide

Introduction: The Strategic Role of Bifunctional Linkers The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, featured prominently in antifungal agents, anticancer drugs, and anti-inflammatory 1[1]. Its pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Bifunctional Linkers

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, featured prominently in antifungal agents, anticancer drugs, and anti-inflammatory 1[1]. Its pharmacological efficacy stems from its strong dipole moment, metabolic stability, and capacity for hydrogen bonding and metal coordination (such as with cytochrome P450 enzymes)[1]. However, modern drug discovery frequently demands bifunctional intermediates to construct complex molecular architectures without adding unnecessary synthetic steps.

5-(1H-1,2,4-Triazol-1-yl)pentanenitrile (CAS: 1248902-14-8) represents a highly optimized building block in this 2[2]. By coupling the robust 1,2,4-triazole pharmacophore with a reactive pentanenitrile aliphatic chain, researchers gain a versatile handle for downstream functionalization. This guide benchmarks its performance against standard triazole intermediates, providing actionable protocols and data for drug development professionals.

Structural Profiling and Causality in Spacer Design

When selecting an intermediate, the choice of the alkyl linker length is rarely arbitrary. Standard intermediates like 1H-1,2,4-triazole require initial alkylation, which often leads to complex mixtures due to regioselectivity issues (competing N1 vs. N43)[3]. Pre-alkylated intermediates like 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile bypass this bottleneck entirely.

Why a 5-carbon (pentyl) chain? The pentyl spacer provides optimal spatial separation between the target-binding triazole ring and the terminal functional group. In structure-activity relationship (SAR) studies, this specific length often correlates with enhanced lipophilic interactions within deep enzymatic pockets compared to shorter homologues (e.g., butanenitrile derivatives). Furthermore, the terminal nitrile is a highly versatile bioisostere 4[4].

Quantitative Benchmarking

The following table summarizes the physicochemical and reactivity profiles of 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile compared to foundational standards.

Property / Metric1H-1,2,4-Triazole4-(1H-1,2,4-Triazol-1-yl)butanenitrile5-(1H-1,2,4-Triazol-1-yl)pentanenitrile
CAS Number 288-88-01220696-03-4 (Proxy)1248902-14-8
Molecular Weight 69.07 g/mol 136.16 g/mol 150.19 g/mol
Predicted LogP -0.7 (Highly polar)~0.8~1.2 (Optimal for lipophilic pockets)
Regioselectivity Poor (Requires blocking)Pre-installed (N1)Pre-installed (N1)
Primary Reactivity N-Alkylation / ArylationNitrile transformationsNitrile transformations
Steric Flexibility RigidModerateHigh (anti/gauche conformers)

Divergent Synthetic Workflow

The primary advantage of the pentanenitrile derivative is its divergent reactivity. The terminal nitrile can be seamlessly converted into primary amines, carboxylic acids, or2[2], allowing for rapid library generation during hit-to-lead optimization.

G A 5-(1H-1,2,4-Triazol-1-yl) pentanenitrile B Primary Amine (Reduction) A->B LiAlH4 / THF 0°C to RT C Carboxylic Acid (Hydrolysis) A->C H3O+ / Heat Reflux D Tetrazole Bioisostere ([3+2] Cycloaddition) A->D NaN3 / NH4Cl DMF, 120°C

Fig 1: Divergent synthetic pathways of 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile.

Experimental Methodology: Tetrazole Bioisostere Synthesis

To demonstrate the practical utility of this intermediate, we outline a self-validating protocol for converting the nitrile group into a 1H-tetrazole—a classic carboxylic acid bioisostere that improves metabolic stability and membrane permeability.

Protocol: Microwave-Assisted [3+2] Cycloaddition

Rationale: Unactivated aliphatic nitriles are notoriously sluggish in cycloaddition reactions. Microwave irradiation combined with in situ generation of hydrazoic acid provides the necessary activation energy while maintaining a safe operational profile.

Materials:

  • 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile (1.0 equiv, 1.0 mmol)

  • Sodium azide (NaN₃) (3.0 equiv, 3.0 mmol)

  • Ammonium chloride (NH₄Cl) (3.0 equiv, 3.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Procedure:

  • Reaction Assembly: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile in 5.0 mL of anhydrous DMF.

    • Expert Insight: DMF is chosen as the polar aprotic solvent because it optimally stabilizes the highly polar transition state of the[3+2] cycloaddition.

  • Reagent Addition: Add NaN₃ and NH₄Cl sequentially. Seal the vial with a crimp cap.

    • Causality: NH₄Cl reacts with NaN₃ to form ammonium azide, which exists in equilibrium with hydrazoic acid. This acts as the active 1,3-dipole for the cycloaddition, avoiding the direct handling of toxic and explosive liquid hydrazoic acid.

  • Microwave Irradiation: Subject the mixture to microwave irradiation at 120°C for 60 minutes.

  • Self-Validating Monitoring: Monitor reaction progress via TLC (Eluent: 10% Methanol in Dichloromethane). The starting material (nitrile) will appear as a high-Rf spot, while the highly polar tetrazole product will remain near the baseline.

  • Workup and Isolation: Cool the mixture to room temperature. Dilute with 15 mL of distilled water and acidify to pH 2 using 1M HCl.

    • Expert Insight: Acidification is critical. The tetrazole is synthesized as a water-soluble sodium salt; lowering the pH protonates the tetrazole ring, inducing precipitation of the neutral product.

  • Purification: Filter the resulting precipitate, wash with ice-cold water (3 x 5 mL), and dry under vacuum to yield the pure 5-(4-(1H-1,2,4-triazol-1-yl)butyl)-1H-tetrazole.

References

  • Source: nih.
  • Title: 5-(1h-1,2,4-Triazol-1-yl)
  • Title: Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)
  • Source: frontiersin.

Sources

Comparative

A Senior Application Scientist's Guide to the Cross-Validation of In Vitro Assay Results for 5-(1h-1,2,4-Triazol-1-yl)pentanenitrile

Abstract In preclinical drug discovery, the journey of a compound from a preliminary "hit" to a validated "lead" is paved with rigorous and multifaceted testing. A single positive result in one assay is insufficient; con...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In preclinical drug discovery, the journey of a compound from a preliminary "hit" to a validated "lead" is paved with rigorous and multifaceted testing. A single positive result in one assay is insufficient; confidence is built through a process of cross-validation, where orthogonal assays are employed to confirm a compound's activity, elucidate its mechanism, and assess its selectivity. This guide provides an in-depth, technical framework for the cross-validation of a novel triazole-containing compound, 5-(1h-1,2,4-Triazol-1-yl)pentanenitrile. Given that the triazole moiety is a well-established pharmacophore in antifungal agents, we will proceed under the scientifically-grounded hypothesis that this compound targets the fungal enzyme Lanosterol 14α-demethylase (CYP51), a critical component of the ergosterol biosynthesis pathway.[1][2][3] This guide will detail the strategic application of biochemical, cell-based, and cytotoxicity assays to build a comprehensive and trustworthy profile of the compound, comparing its performance against established antifungal drugs, Fluconazole and Itraconazole.

The Scientific Imperative: Why Cross-Validation Through Orthogonal Assays is Non-Negotiable

Relying on a single assay is a perilous strategy in drug development. A compound might show potent activity in a purified, biochemical assay but fail in a cell-based model due to poor membrane permeability or rapid efflux. Conversely, a compound might be active in a cell-based assay for reasons unrelated to the intended target (off-target effects) or by simply being a cytotoxic agent. The principle of using orthogonal assays—methodologically distinct assays that measure different aspects of a compound's biological effect—is therefore a cornerstone of robust preclinical science.

Our cross-validation strategy for 5-(1h-1,2,4-Triazol-1-yl)pentanenitrile (herein referred to as 'Compound X') will follow a logical, tiered approach:

  • Primary Biochemical Assay: Does Compound X directly inhibit the hypothesized molecular target, the CYP51 enzyme?

  • Secondary Cell-Based Assay: Does the enzymatic inhibition translate to whole-organism activity, i.e., can it inhibit the growth of a pathogenic fungus?

  • Selectivity Counter-Screen: Is the compound selectively toxic to the fungal pathogen, or is it a general cytotoxin that also kills mammalian cells?

The Molecular Target: Ergosterol Biosynthesis and CYP51

Ergosterol is the primary sterol in fungal cell membranes, where it plays a role analogous to cholesterol in mammals, maintaining membrane fluidity and integrity.[4][5][6] The ergosterol biosynthesis pathway is a complex, multi-enzyme process and an excellent target for antifungal drugs because it is essential for fungal viability and distinct from mammalian cholesterol synthesis.[6][7][8]

The enzyme Lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene and commonly known as CYP51, is a key rate-limiting step in this pathway.[5][9][10] It catalyzes the oxidative removal of the 14α-methyl group from lanosterol.[10][11][12] Triazole antifungals, like Fluconazole, function by having the nitrogen atom in their azole ring bind to the heme iron atom in the active site of CYP51, inhibiting its function.[1][3] This leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors, ultimately disrupting membrane function and arresting fungal growth.[2][4]

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol_Intermediates Intermediates Lanosterol->Ergosterol_Intermediates CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Ergosterol Ergosterol Ergosterol_Intermediates->Ergosterol CYP51->Ergosterol_Intermediates CompoundX Compound X (5-(1h-1,2,4-Triazol-1-yl)pentanenitrile) CompoundX->CYP51 Inhibition

Figure 1: Simplified Ergosterol Biosynthesis Pathway highlighting CYP51 inhibition.

Primary Assay: Biochemical Inhibition of Fungal CYP51

The first step is to determine if Compound X directly interacts with and inhibits purified, recombinant CYP51 enzyme. This assay provides a clean, quantitative measure of target engagement, free from confounding cellular factors.

Experimental Protocol: In Vitro CYP51 Inhibition Assay

This protocol is adapted from established methods for measuring CYP51 activity.[13][14]

  • Protein Expression & Purification:

    • The gene for Candida albicans CYP51A1 is expressed in E. coli. To improve solubility, an N-terminal transmembrane domain may be truncated.

    • The recombinant protein is purified using affinity chromatography (e.g., Ni-NTA for a His-tagged protein) followed by size-exclusion chromatography to ensure high purity.

  • Assay Reaction Setup:

    • Reactions are prepared in a 96-well plate format in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.4).

    • Each well contains purified recombinant CYP51, a requisite amount of its redox partner cytochrome P450 reductase (CPR), and a lipid mixture to reconstitute a membranous environment.[14]

    • Compound X and controls (Fluconazole, Itraconazole) are serially diluted in DMSO and added to the wells to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). A vehicle control (DMSO only) is included.

  • Enzymatic Reaction & Detection:

    • The reaction is initiated by adding the substrate, lanosterol.[13][14]

    • The reaction is allowed to proceed for a set time (e.g., 30 minutes) at 37°C.

    • The reaction is stopped, and the product is extracted.

    • Product formation is quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method, which offers high sensitivity and specificity.[13]

  • Data Analysis:

    • The percentage of enzyme inhibition for each compound concentration is calculated relative to the vehicle control.

    • The half-maximal inhibitory concentration (IC50) value is determined by fitting the dose-response data to a four-parameter logistic curve using graphing software.

Hypothetical Performance Data
CompoundTargetAssay TypeIC50 (µM) [Hypothetical]
Compound X C. albicans CYP51Biochemical0.085
FluconazoleC. albicans CYP51Biochemical0.150
ItraconazoleC. albicans CYP51Biochemical0.025

Interpretation: This hypothetical data suggests that Compound X is a potent direct inhibitor of the fungal CYP51 enzyme, with potency greater than the first-generation triazole Fluconazole and approaching that of Itraconazole.

Secondary Assay: Cell-Based Antifungal Susceptibility

With evidence of direct target inhibition, the next critical step is to determine if this activity translates to the inhibition of fungal growth in a whole-cell context. This assay inherently accounts for factors like cell wall penetration, intracellular accumulation, and potential efflux.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol follows the reference method established by the Clinical and Laboratory Standards Institute (CLSI) document M27 for yeasts.[15]

  • Inoculum Preparation:

    • A standardized inoculum of a relevant fungal strain (e.g., Candida albicans ATCC 90028) is prepared and adjusted to a final concentration of 0.5 to 2.5 x 10³ cells/mL in RPMI-1640 medium.

  • Compound Preparation:

    • Compounds are serially diluted in a 96-well microtiter plate according to CLSI guidelines to create a range of concentrations.[15]

  • Incubation:

    • The standardized fungal inoculum is added to each well containing the diluted compounds.

    • The plates are incubated at 35°C for 24-48 hours.

  • Endpoint Determination:

    • The Minimum Inhibitory Concentration (MIC) is determined by visual inspection or spectrophotometric reading. The MIC is defined as the lowest concentration of the antifungal agent that causes a significant diminution of growth (e.g., ≥50% inhibition) compared to the growth in the positive control well.[16]

Hypothetical Performance Data
CompoundOrganismAssay TypeMIC (µg/mL) [Hypothetical]
Compound X Candida albicansCell-Based0.25
FluconazoleCandida albicansCell-Based0.5
ItraconazoleCandida albicansCell-Based0.06

Interpretation: The hypothetical MIC data shows that Compound X is effective at inhibiting the growth of C. albicans. The strong correlation between the potent biochemical IC50 and the low MIC value reinforces the hypothesis that the antifungal activity is driven by the on-target inhibition of CYP51.

Selectivity Counter-Screen: Mammalian Cell Cytotoxicity

A potent antifungal is only useful if it is not equally potent against host cells. A cytotoxicity assay using a human cell line is a critical counter-screen to assess the compound's therapeutic window. The human liver carcinoma cell line, HepG2, is a standard and relevant model for this purpose as the liver is a primary site of drug metabolism and potential toxicity.[17]

Experimental Protocol: HepG2 Cytotoxicity (MTT) Assay

This protocol is a standard method for assessing cell viability.[18]

  • Cell Culture and Seeding:

    • HepG2 cells are cultured in appropriate media (e.g., DMEM with 10% FBS).

    • Cells are seeded into 96-well plates at a density of ~1 x 10⁴ cells/well and allowed to adhere for 24 hours.[18]

  • Compound Treatment:

    • Cells are treated with serial dilutions of Compound X and controls for a specified duration (e.g., 48 or 72 hours).[18][19]

  • Viability Assessment (MTT Addition):

    • The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.[18]

  • Data Acquisition and Analysis:

    • A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.

Hypothetical Performance Data
CompoundCell LineAssay TypeCC50 (µM) [Hypothetical]
Compound X HepG2 (Human)Cytotoxicity>100
FluconazoleHepG2 (Human)Cytotoxicity>100
ItraconazoleHepG2 (Human)Cytotoxicity~25

Data Integration: Cross-Validation and Decision Making

The true power of this approach comes from integrating the data from all three orthogonal assays. This allows for a holistic assessment and informs the decision to advance or terminate the compound.

CrossValidation_Workflow start Start: Novel Compound X primary_assay Primary Screen: Biochemical CYP51 Assay start->primary_assay decision1 Potent IC50? primary_assay->decision1 secondary_assay Secondary Screen: Antifungal MIC Assay decision2 Potent MIC? secondary_assay->decision2 counter_screen Selectivity Screen: Human Cell Cytotoxicity decision3 Good Selectivity? counter_screen->decision3 decision1->secondary_assay Yes stop1 Stop: No Target Activity decision1->stop1 No decision2->counter_screen Yes stop2 Investigate: Permeability/Efflux? Off-Target? decision2->stop2 No stop3 Stop: Non-Specific Cytotoxicity decision3->stop3 No proceed Proceed: Validated Lead Candidate decision3->proceed Yes

Figure 2: Experimental workflow for the cross-validation of a candidate compound.

Summary and Selectivity Index

The Selectivity Index (SI) is a critical metric calculated as SI = CC50 / MIC. A higher SI is desirable, indicating that the compound is much more toxic to the fungus than to mammalian cells.

CompoundIC50 (µM)MIC (µg/mL)CC50 (µM)Selectivity Index (CC50/MIC)Verdict
Compound X 0.085 0.25 >100 >400 Validated Hit: Potent, on-target activity with excellent selectivity.
Fluconazole0.1500.5>100>200Benchmark: Good activity and excellent selectivity.
Itraconazole0.0250.06~25~417Benchmark: High potency but a narrower therapeutic window.

The integrated hypothetical data provides a robust case for 5-(1h-1,2,4-Triazol-1-yl)pentanenitrile as a promising antifungal lead candidate.

  • Confirmed Mechanism: The low IC50 in the biochemical assay, coupled with a correspondingly low MIC in the cell-based assay, strongly supports the hypothesis that Compound X's antifungal activity is mediated through the direct inhibition of CYP51.

  • Excellent Selectivity: The compound demonstrates a very high selectivity index (>400), suggesting a wide therapeutic window and a low probability of host cytotoxicity, a highly desirable trait for further development.

  • Favorable Comparison: Compound X compares favorably to the clinical benchmark Fluconazole, showing superior potency, and matches the selectivity of the highly potent Itraconazole without its associated cytotoxicity concerns in this assay.

This structured, multi-assay cross-validation process provides the necessary confidence to invest further resources into the development of this compound, moving it from a preliminary hit to a validated lead.

References

  • EBSCO. (2025). Triazole antifungals. Research Starters: Agriculture and Agribusiness.
  • artgerecht. (n.d.). Triazole Antifungals: Mechanism, Uses & Side Effects. T | Lexicon.
  • Siddiqui, N., et al. (2011). Advances in synthetic approach to and antifungal activity of triazoles. Central European Journal of Chemistry. [Link]

  • Tatsumi, Y., et al. (2013). Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. Antimicrobial Agents and Chemotherapy. [Link]

  • Parker, J. E., et al. (2020). A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. bioRxiv. [Link]

  • CLSI. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. [Link]

  • Alcazar-Fuoli, L., et al. (2008). Ergosterol biosynthesis pathway in Aspergillus fumigatus. Steroids. [Link]

  • Shingu-Vazquez, M., & Traven, A. (2011). Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae. Genes. [Link]

  • Alcazar-Fuoli, L., & Mellado, E. (2012). Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance. Frontiers in Microbiology. [Link]

  • CLSI. (n.d.). M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. [Link]

  • CLSI. (n.d.). M57S | Epidemiological Cutoff Values for Antifungal Susceptibility Testing. [Link]

  • CLSI. (2020). M60 | Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. [Link]

  • Dupont, S., et al. (2012). Ergosterol biosynthesis: a fungal pathway for life on land? Evolution. [Link]

  • Aoyama, Y., et al. (1990). Identification of lanosterol 14 alpha-methyl demethylase in human tissues. Biochimica et Biophysica Acta. [Link]

  • ReframeDB. (n.d.). HepG2 Cytotoxicity, 72 hour. [Link]

  • Creative Biolabs. (n.d.). Ergosterol Biosynthesis. [Link]

  • Gauthier, G. M., & Keller, N. P. (2013). A Practical Guide to Antifungal Susceptibility Testing. Methods in Molecular Biology. [Link]

  • Creative Biolabs. (n.d.). HepG2-based Cytotoxicity Assay Service. [Link]

  • Keniya, M. V., et al. (2020). Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate. International Journal of Molecular Sciences. [Link]

  • O'Brien, P. J. (2006). Comparison of in vitro assays of cellular toxicity in the human hepatic cell line HepG2. Toxicology in Vitro. [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. [Link]

  • Patsnap Synapse. (2025). What are the key in vitro assays to assess CYP inhibition or induction?. [Link]

  • Wikipedia. (n.d.). Lanosterol 14 alpha-demethylase. [Link]

  • Stresser, D. M., et al. (2014). Exploring concepts of in vitro time-dependent CYP inhibition assays. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • Expasy. (n.d.). 1.14.14.154 sterol 14alpha-demethylase. ENZYME. [Link]

  • Podust, L. M., et al. (2000). A Three-Dimensional Model of Lanosterol 14α-Demethylase of Candida albicans and Its Interaction with Azole Antifungals. Journal of Medicinal Chemistry. [Link]

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Validation

A Senior Application Scientist's Guide to Validating Computational Docking Models: A Case Study with 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile

This guide provides a comprehensive, in-depth comparison of methodologies for validating computational docking models, using the novel compound 5-(1H-1,2,4-triazol-1-yl)pentanenitrile as a case study. As researchers and...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth comparison of methodologies for validating computational docking models, using the novel compound 5-(1H-1,2,4-triazol-1-yl)pentanenitrile as a case study. As researchers and drug development professionals, the reliability of our in-silico predictions is paramount. This document moves beyond a simple recitation of steps to explain the why behind experimental choices, ensuring a self-validating and trustworthy workflow.

The molecular structure of 5-(1H-1,2,4-triazol-1-yl)pentanenitrile (C₇H₁₀N₄) consists of a 1,2,4-triazole ring linked to a pentanenitrile chain.[1] While its specific biological targets are still under investigation, its structural similarity to intermediates of Letrozole, a known nonsteroidal aromatase inhibitor, suggests a potential interaction with Cytochrome P450 Aromatase (CYP19A1).[2][3] For the purposes of this guide, we will proceed with a hypothetical docking study of this molecule against human aromatase to illustrate a robust validation workflow.

Pillar 1: The Imperative of a Multi-Faceted Validation Approach

A single validation metric is insufficient to confer confidence in a docking model. A robust validation strategy triangulates data from several orthogonal approaches. This guide will compare and detail three critical validation techniques:

  • Pose Prediction Accuracy (Redocking): Assessing the docking program's ability to reproduce the experimentally determined binding mode of a known ligand.

  • Virtual Screening Performance (Enrichment Analysis): Evaluating the model's capacity to distinguish known active compounds from a pool of presumed inactive "decoy" molecules.

  • Post-Docking Refinement and Stability Assessment (Molecular Dynamics): Utilizing molecular dynamics simulations to assess the stability of the docked pose and refine protein-ligand interactions.

The following diagram illustrates the logical flow of a comprehensive docking validation workflow.

Docking Validation Workflow cluster_prep 1. System Preparation cluster_dock 2. Docking Simulation cluster_val 3. Model Validation P_Prep Protein Structure Preparation Docking Molecular Docking (e.g., AutoDock, Glide) P_Prep->Docking L_Prep Ligand & Decoy Set Preparation L_Prep->Docking Redocking Pose Prediction (Redocking & RMSD) Docking->Redocking Known Ligand Enrichment Virtual Screening (Enrichment & ROC/AUC) Docking->Enrichment Actives + Decoys MD_Sim Pose Stability (MD Simulation) Docking->MD_Sim Top Poses Final_Model Validated Docking Protocol Redocking->Final_Model Enrichment->Final_Model MD_Sim->Final_Model

Caption: A generalized workflow for robust computational docking model validation.

Part 1: Pose Prediction Accuracy - The Foundational Check

The primary expectation of a docking program is to accurately predict the conformation and orientation of a ligand within a protein's binding site. The most common method for validating this is "redocking".[4] This involves taking a protein-ligand complex with a known crystal structure, removing the ligand, and then docking it back into the protein.

Causality: If a docking algorithm cannot reproduce the experimentally observed binding pose of a known ligand, its predictions for a novel compound like 5-(1h-1,2,4-Triazol-1-yl)pentanenitrile cannot be trusted.

Key Metric: Root Mean Square Deviation (RMSD)

The RMSD measures the average distance between the atoms of the docked ligand pose and the crystallographic pose. A lower RMSD indicates a more accurate prediction.[5]

RMSD Value Interpretation Confidence Level
≤ 1.5 ÅExcellentHigh
1.5 - 2.0 ÅGood/AcceptableModerate
> 2.0 ÅPoor/UnreliableLow
Table 1: Interpretation of RMSD values for redocking validation. An RMSD of ≤ 2.0 Å is generally considered a successful redocking experiment.[4]
Experimental Protocol: Redocking Validation of Aromatase

Objective: To validate the chosen docking protocol's ability to reproduce the binding mode of a known aromatase inhibitor.

Materials:

  • Protein Structure: Human Aromatase (CYP19A1) crystal structure with a bound inhibitor (e.g., PDB ID: 3EQM, complexed with exemestane).

  • Docking Software: AutoDock Vina, Glide, or similar.[6][7]

  • Visualization Software: PyMOL, Chimera, or similar.

Step-by-Step Methodology:

  • Protein Preparation:

    • Download the PDB file (e.g., 3EQM).

    • Remove water molecules and any co-solvents.

    • Add polar hydrogen atoms and assign appropriate protonation states to residues.

    • Assign partial charges (e.g., Gasteiger charges).[4]

    • Define the binding site coordinates based on the position of the co-crystallized ligand.

  • Ligand Preparation:

    • Extract the co-crystallized ligand (e.g., exemestane) from the PDB file and save it as a separate file.

    • Add hydrogen atoms and assign appropriate charges.

    • Define rotatable bonds.

  • Docking Simulation:

    • Run the docking simulation using the prepared protein and ligand. Configure the search space to encompass the known binding site.

    • Generate a set of possible binding poses (e.g., 10-20).

  • Analysis:

    • Superimpose the top-ranked docked pose with the original crystal structure.

    • Calculate the RMSD between the heavy atoms of the docked ligand and the crystallographic ligand.

    • A successful validation is achieved if the RMSD is below 2.0 Å.[5]

Part 2: Virtual Screening Performance - Distinguishing Friend from Foe

Beyond predicting a single pose, a docking model's utility in drug discovery often lies in its ability to screen large libraries and identify potential hits. An enrichment study assesses how well the docking protocol can distinguish known active compounds from a set of decoy molecules that are physically similar but presumed to be inactive.[4][5]

Causality: A reliable docking model should assign better (i.e., more favorable) scores to active ligands than to inactive ones. This ensures that when screening a large, unknown library, the top-ranked compounds are more likely to be true positives.

Key Metrics: Enrichment Factor (EF) and Receiver Operating Characteristic (ROC) Area Under the Curve (AUC)

  • Enrichment Factor (EF): Measures how many more active compounds are found in a small fraction of the top-ranked docked molecules compared to a random selection.

  • ROC Curve: Plots the true positive rate against the false positive rate. The Area Under this Curve (AUC) provides a single value for the model's discriminatory power.[8]

AUC Value Interpretation
0.9 - 1.0Excellent
0.8 - 0.9Good
0.7 - 0.8Fair/Acceptable
0.5 - 0.7Poor
0.5No better than random
Table 2: Interpretation of AUC values for enrichment studies. An AUC of 0.7 or higher is generally considered indicative of a useful model.[5]
Experimental Protocol: Aromatase Enrichment Study

Objective: To evaluate the ability of the docking protocol to prioritize known aromatase inhibitors over decoy molecules.

Materials:

  • Prepared Aromatase Structure: From the redocking protocol.

  • Active Ligands: A set of 10-20 known aromatase inhibitors with diverse scaffolds.

  • Decoy Set: A larger set of molecules (e.g., 500-1000) with similar physicochemical properties to the actives but presumed to be inactive. The Database of Useful Decoys, Enhanced (DUD-E) is a common source for generating such sets.[5]

  • Docking Software: Same as above.

Step-by-Step Methodology:

  • Library Preparation:

    • Prepare 3D structures for all active and decoy molecules, assigning charges and defining rotatable bonds.

    • Combine the active and decoy molecules into a single library file.

  • Virtual Screening:

    • Dock the entire combined library against the prepared aromatase structure using the previously validated protocol.

  • Analysis:

    • Rank all docked molecules based on their docking score (e.g., from best to worst binding energy).

    • Calculate the EF at various percentages of the ranked database (e.g., EF at 1%, 5%, and 10%).

    • Generate a ROC curve by plotting the sensitivity (true positive rate) versus 1-specificity (false positive rate) at all possible score thresholds.

    • Calculate the AUC. An AUC ≥ 0.7 indicates successful validation.[5][8]

The following diagram illustrates the concept of a ROC curve for evaluating virtual screening performance.

ROC Curve origin x_axis False Positive Rate (1 - Specificity) origin->x_axis y_axis True Positive Rate (Sensitivity) origin->y_axis p1 origin->p1 g1 origin->g1 perf1 origin->perf1 random Random (AUC = 0.5) good Good Model (AUC > 0.7) g2 perfect Perfect (AUC = 1.0) p2 p1->p2 g1->g2 g3 g2->g3 perf2 perf1->perf2

Caption: A conceptual ROC curve comparing perfect, good, and random models.

Part 3: Post-Docking Refinement - The Stability Check

Molecular docking is often a "snapshot" and does not fully account for the dynamic nature of proteins.[9] Molecular Dynamics (MD) simulations provide a more realistic physiological context, allowing for the assessment of the docked complex's stability over time.[7][10]

Causality: A predicted binding pose that is unstable and quickly dissociates in a dynamic simulation is unlikely to represent a true, long-lasting interaction. MD simulations help to refine the initial docking pose and provide a more accurate estimate of binding stability.

Key Metrics:

  • RMSD of the Ligand: Tracks the ligand's movement within the binding pocket over the simulation time. A stable ligand will show a low and converged RMSD.

  • Protein-Ligand Interactions: Monitors key interactions (e.g., hydrogen bonds) over time. Stable interactions persist throughout the simulation.

Experimental Protocol: MD Simulation of the Docked Complex

Objective: To assess the stability of the top-ranked docked pose of 5-(1h-1,2,4-Triazol-1-yl)pentanenitrile with aromatase.

Materials:

  • Docked Complex: The top-ranked pose of 5-(1h-1,2,4-Triazol-1-yl)pentanenitrile in aromatase.

  • MD Software: GROMACS, AMBER, or NAMD.

  • Force Fields: A suitable force field for both the protein (e.g., AMBER99SB) and the ligand (e.g., GAFF).

Step-by-Step Methodology:

  • System Preparation:

    • Place the docked complex in a simulation box of appropriate dimensions.

    • Solvate the system with a water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Minimization and Equilibration:

    • Perform energy minimization to remove steric clashes.

    • Gradually heat the system to physiological temperature (e.g., 300 K) while restraining the protein and ligand.

    • Equilibrate the system at constant pressure and temperature until properties like density and pressure stabilize.

  • Production Run:

    • Run the production MD simulation for a sufficient length of time (e.g., 50-100 nanoseconds) without restraints.

  • Analysis:

    • Calculate the RMSD of the ligand's heavy atoms over time, relative to the starting pose. A stable RMSD plot that plateaus indicates the ligand has found a stable binding mode.

    • Analyze the persistence of key hydrogen bonds and hydrophobic interactions between the ligand and protein residues.

    • Visualize the trajectory to observe the dynamic behavior of the ligand in the binding site.

Conclusion and Final Recommendations

The validation of a computational docking model is not a single step but a multi-faceted process. By combining redocking to ensure pose accuracy, enrichment studies to confirm discriminatory power, and molecular dynamics to assess stability, researchers can build a high degree of confidence in their in-silico predictions. For a novel molecule like 5-(1h-1,2,4-Triazol-1-yl)pentanenitrile, this rigorous validation is the necessary groundwork before committing to expensive and time-consuming experimental synthesis and testing. Only a model that successfully passes these comparative checks can be considered a reliable tool for guiding drug discovery efforts.

References

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC. (n.d.).
  • Lessons from Docking Validation - Protein Structural Analysis Laboratory - Michigan State University. (n.d.).
  • Docking Score ML: Target-Specific Machine Learning Models Improving Docking-Based Virtual Screening in 155 Targets - ACS Publications. (2024, July 3). Retrieved from [Link]

  • 4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-yl)benzonitrile: crystal structure and Hirshfeld surface analysis - ResearchGate. (2018, August). Retrieved from [Link]

  • (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime - MDPI. (2023, February 21). Retrieved from [Link]

  • What are the best ways to validate a docking result? - ResearchGate. (2013, October 22). Retrieved from [Link]

  • Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC. (n.d.). Retrieved from [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025, May 9). Retrieved from [Link]

  • 1,2,4-Triazole-Based First-in-Class Non-Nucleoside Inhibitors of the Bacterial Enzyme MraY - PMC. (2025, September 19). Retrieved from [Link]

  • Evaluation of Different Virtual Screening Programs for Docking in a Charged Binding Pocket. (n.d.). Retrieved from [Link]

  • Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design - PMC. (2025, October 21). Retrieved from [Link]

  • Best Practices in Docking and Activity Prediction - ResearchGate. (2026, January 15). Retrieved from [Link]

  • US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. (n.d.).
  • The Role of Molecular Docking in Modern Drug Discovery and Development: A Comprehensive Review. (2024, September 25). Retrieved from [Link]

  • 4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-yl)benzonitrile: crystal structure and Hirshfeld surface analysis - PMC. (n.d.). Retrieved from [Link]

  • Comprehensive Survey of Consensus Docking for High-Throughput Virtual Screening - MDPI. (2022, December 25). Retrieved from [Link]

  • Molecular Docking and Molecular Dynamics Simulations in Related to Leishmania donovani: An Update and Literature Review - MDPI. (2023, September 26). Retrieved from [Link]

  • Role of Molecular Dynamics Simulations in Drug Discovery - MetroTech Institute. (2024, July 17). Retrieved from [Link]

  • Validation Studies of the Site-Directed Docking Program LibDock - ACS Publications. (2007, November 7). Retrieved from [Link]

  • Molecular Docking and Dynamics Simulations: Essential Tools in Drug Discovery - Hilaris Publisher. (2025, February 28). Retrieved from [Link]

  • Validating Computational Models - SCS TECHNICAL REPORT COLLECTION. (2017, April 28). Retrieved from [Link]

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